(3-Aminobenzoyl)urea
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-carbamoylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,9H2,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFKRZADODCCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-Aminobenzoyl)urea CAS 218935-75-2 properties
Here is an in-depth technical guide for (3-Aminobenzoyl)urea, structured for a professional research audience.
CAS: 218935-75-2 | Molecular Formula: C₈H₉N₃O₂ | Class: Benzoylurea Scaffold
Executive Summary
This compound (CAS 218935-75-2) represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore intermediate. While benzoylureas are historically recognized for their insecticidal properties (chitin synthesis inhibition), this specific 3-amino derivative is predominantly utilized in fragment-based drug discovery (FBDD) .
Its structural value lies in its bifunctionality:
-
The Benzoylurea Moiety: A robust hydrogen-bonding motif capable of bidentate interactions with protein backbones (e.g., kinase hinge regions or DFG motifs).
-
The meta-Amino Group: A versatile chemical handle allowing for orthogonal expansion into complex heterocycles, sulfonamides, or peptidomimetics without disrupting the core binding geometry.
This guide details the physicochemical profile, robust synthetic pathways, and medicinal applications of this compound, moving beyond basic data to provide actionable research intelligence.[1][2]
Physicochemical Profile
The following data establishes the baseline for handling and cheminformatic integration.
| Property | Value | Context for Drug Design |
| Molecular Weight | 179.18 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant). |
| LogP (Predicted) | ~0.6 - 0.9 | High aqueous solubility; favorable for oral bioavailability optimization. |
| H-Bond Donors | 3 | Critical for interaction with Asp/Glu residues in active sites. |
| H-Bond Acceptors | 2 | Facilitates water-mediated bridging in solvent-exposed pockets. |
| PSA (Polar Surface Area) | ~85 Ų | Suggests good membrane permeability but requires lipophilic masking for CNS penetration. |
| pKa (Amine) | ~3.5 - 4.2 | The aniline nitrogen is weakly basic due to electron withdrawal by the benzoylurea system. |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive; store under inert atmosphere. |
Synthetic Methodology: The "Nitro-Reduction" Route
While simple ureido formation (reacting 3-aminobenzamide with cyanate) is theoretically possible, it often suffers from low yields and polymerization due to the competitive nucleophilicity of the aniline amine.
The Expert Approach: A self-validating protocol involving the synthesis of a nitro-precursor followed by chemoselective reduction. This ensures the urea linkage is established before the sensitive amine is exposed.
Phase 1: Formation of the Benzoylurea Core
Reaction: 3-Nitrobenzoyl isocyanate + Ammonia
-
Activation: Dissolve 3-nitrobenzamide in dry dichloroethane (DCE). Add oxalyl chloride (1.2 eq) dropwise at reflux to generate 3-nitrobenzoyl isocyanate in situ.
-
Why: Isolating acyl isocyanates is hazardous. In situ generation is safer and drives the equilibrium forward.
-
-
Coupling: Cool the mixture to 0°C. Sparge with anhydrous ammonia gas or add a saturated solution of NH₃ in dioxane.
-
Observation: A heavy precipitate [(3-nitrobenzoyl)urea] will form immediately.
-
-
Purification: Filter the solid. Wash with cold water to remove ammonium chloride byproducts. Recrystallize from ethanol.
Phase 2: Chemoselective Reduction
Reaction: (3-Nitrobenzoyl)urea
Note: Standard catalytic hydrogenation (Pd/C) can sometimes reduce the urea carbonyl or cause hydrogenolysis. The Fe/NH₄Cl method is preferred for its mildness and specificity.
-
Setup: Suspend (3-nitrobenzoyl)urea in a mixture of Ethanol/Water (3:1).
-
Reduction: Add Iron powder (Fe, 5 eq) and Ammonium Chloride (NH₄Cl, 1 eq). Heat to reflux (80°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane).[3] The starting material (UV active, lower polarity) will disappear.
-
-
Workup: Filter the hot mixture through a Celite pad to remove iron oxides.
-
Isolation: Concentrate the filtrate under reduced pressure. The product, This compound , will crystallize upon cooling.
Visualization of Synthetic Workflow
The following diagram illustrates the logic flow, highlighting the protection strategy (Nitro group) that preserves the urea integrity.
Caption: Step-wise synthesis utilizing a nitro-protection strategy to ensure high fidelity of the urea linkage.
Medicinal Chemistry Applications
This compound is not merely a chemical curiosity; it is a scaffold designed to solve specific binding problems in kinase and receptor pharmacology.[2]
A. Kinase Inhibition (Type II Inhibitors)
Many Type II kinase inhibitors (e.g., Sorafenib analogues) utilize a urea linker to bind to the conserved DFG-Aspartate and Glu-helix residues in the ATP binding pocket.
-
Mechanism: The benzoylurea moiety acts as a "hydrogen bond zipper."
-
NH (Urea): Donates H-bond to the backbone carbonyl of the catalytic loop.
-
C=O (Benzoyl): Accepts H-bond from the amide nitrogen of the DFG-Aspartate.
-
-
Role of CAS 218935-75-2: It serves as the "Head + Linker" fragment. The 3-amino group allows researchers to attach the "Tail" (hydrophobic moiety) required to occupy the allosteric pocket created when the kinase adopts the "DFG-out" conformation.
B. Suramin Analogs (P2X Receptor Antagonists)
Suramin, a polysulfonated naphthylurea, is a potent P2 receptor antagonist. However, its high molecular weight and poor pharmacokinetics are limiting.
-
Application: Researchers use this compound to synthesize truncated, non-symmetrical analogues. The urea bridge maintains the rigid spacing required to block the receptor pore, while the 3-amino group allows for the attachment of solubility-enhancing sulfonate groups or bioisosteres.
Pharmacophore Interaction Map
The diagram below visualizes how this molecule interacts within a theoretical protein binding pocket (e.g., a Kinase active site).
Caption: Pharmacophore mapping showing H-bond network (Yellow/Blue) and the 3-NH2 vector (Green) for library expansion.
Handling and Stability
Safety Classification: Irritant (GHS07).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[4]
Storage Protocol:
-
Hygroscopicity: Ureas can be hygroscopic. Store in a desiccator.
-
Oxidation: The aniline amine is susceptible to oxidation (browning) over time. Store under Nitrogen or Argon at -20°C for long-term retention.
-
Solubility: Soluble in DMSO, DMF, and warm Ethanol. Poorly soluble in water and non-polar solvents (Hexane).
References
-
PubChem. (2025).[4][5] Benzoylurea Structure and Bioactivity Data. National Library of Medicine. [Link][4]
-
Hwang, K. J., et al. (2002).[6] Novel benzoylurea derivatives as potential antitumor agents. Archives of Pharmacal Research. [Link]
-
Listro, R., et al. (2022).[2] Urea-based anticancer agents: Exploring 100-years of research. Journal of Medicinal Chemistry (via ResearchGate). [Link]
-
Dou, Y., et al. (2021). Structure-Guided Development of Potent Benzoylurea Inhibitors of BCL-XL. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzoylurea | C8H8N2O2 | CID 69190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbamoylurea;urea | C3H9N5O3 | CID 22002756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel benzoylurea derivatives as potential antitumor agents; synthesis, activities and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and Functional Divergence: (3-Aminobenzoyl)urea vs. 3-Aminobenzamide
This guide provides an in-depth technical analysis comparing (3-Aminobenzoyl)urea and 3-Aminobenzamide , focusing on their chemical structures, physicochemical properties, synthetic pathways, and pharmacological implications in the context of drug development (specifically PARP inhibition).
Executive Summary
The transition from 3-aminobenzamide (3-AB) to This compound represents a classic medicinal chemistry strategy: pharmacophore expansion via bioisosteric replacement. While 3-AB is the prototypical inhibitor of poly(ADP-ribose) polymerase (PARP), acting as a nicotinamide mimic, the this compound scaffold introduces an acylurea moiety. This modification significantly alters the electronic landscape (pKa), hydrogen bonding potential, and steric profile of the molecule, transforming a neutral amide into a potentially acidic, extended pharmacophore.
Molecular Architecture & Physicochemical Profiling
The core difference lies in the linker connecting the phenyl ring to the terminal nitrogen. This structural variation dictates the electronic distribution and binding capabilities.
Chemical Structure Comparison[1]
| Feature | 3-Aminobenzamide (3-AB) | This compound |
| Formula | C | C |
| Core Motif | Benzamide (Ar-CO-NH | Acylurea (Ar-CO-NH-CO-NH |
| MW | 136.15 g/mol | 179.18 g/mol |
| H-Bond Donors | 2 (Amide NH | 3 (Urea NHs) + 2 (Aniline NH |
| H-Bond Acceptors | 1 (Carbonyl O) | 2 (Carbonyl Os) |
| Electronic Character | Neutral Amide | Acidic Acylurea |
| pKa (Linker) | ~15-16 (Non-ionizable at pH 7.4) | ~8.0 - 10.5 (Potentially ionizable) |
| Rotatable Bonds | 1 (C-N bond) | 2 (C-N and N-C bonds) |
Electronic & Steric Implications[2]
-
Acidity (The "Killer" Feature): The proton on the central nitrogen of the acylurea (-CO-NH-CO-) is flanked by two electron-withdrawing carbonyl groups. This resonance stabilization renders the proton significantly more acidic (pKa
8-10) compared to the amide proton of 3-AB. At physiological pH, the benzoylurea may exist in equilibrium with its deprotonated anion, altering solubility and electrostatic interactions within a binding pocket. -
Binding Mode: 3-AB binds to the PARP active site by mimicking the nicotinamide ring of NAD+, forming key hydrogen bonds with Gly863 and Ser904 (in PARP-1). The this compound extends this motif. If the binding pocket is restricted, the extra carbonyl-urea tail may cause a steric clash. However, if a solvent-exposed channel exists, the distal urea NH2 can capture additional water-mediated contacts.
Synthetic Pathways[3][4]
The synthesis of these two molecules requires distinct strategies. 3-AB is typically accessed via reduction, while the urea derivative requires acyl isocyanate chemistry to construct the C-N-C scaffold.
Workflow Visualization
The following diagram illustrates the divergent synthetic logic.
Caption: Divergent synthetic pathways for Benzamide vs. Benzoylurea scaffolds. Note the critical Isocyanate intermediate for the urea derivative.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Direct reaction of urea with benzoyl chloride often gives low yields due to competitive N- vs O-acylation and thermal instability. The isocyanate route is the industry standard for high purity.
Reagents: 3-Nitrobenzamide, Oxalyl Chloride, 1,2-Dichloroethane (DCE), Ammonia (gas or dioxane solution), Pd/C (10%).
-
Isocyanate Formation:
-
Suspend 3-nitrobenzamide (10 mmol) in dry DCE (50 mL).
-
Add oxalyl chloride (12 mmol) dropwise under nitrogen.
-
Reflux for 16–18 hours. The suspension will clear as 3-nitrobenzoyl isocyanate forms.
-
Checkpoint: Monitor by IR (appearance of strong -N=C=O peak at ~2240 cm⁻¹).
-
Remove solvent in vacuo to obtain the crude isocyanate (handle with care; moisture sensitive).
-
-
Urea Formation:
-
Dissolve the crude isocyanate in dry THF or Dioxane.
-
Cool to 0°C. Bubble anhydrous NH
gas through the solution or add 0.5 M NH in dioxane (excess). -
A precipitate of (3-nitrobenzoyl)urea will form immediately.
-
Filter, wash with ether, and dry.
-
-
Nitro Reduction:
-
Dissolve (3-nitrobenzoyl)urea in Methanol/THF (1:1).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H
balloon (1 atm) for 4–6 hours. -
Filter through Celite to remove catalyst.
-
Concentrate to yield This compound .
-
Protocol B: PARP Inhibition Assay (In Vitro)
Rationale: To compare the potency of the urea analog against the 3-AB standard.
Materials: Recombinant Human PARP-1, Biotinylated NAD+, Histone-coated microplate, Streptavidin-HRP.
-
Preparation: Dilute compounds (3-AB and Benzoylurea) in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl
) to varying concentrations (e.g., 10 nM to 100 µM). -
Reaction: Add PARP-1 enzyme (0.5 units/well) and Activated DNA to the histone-coated plate.
-
Initiation: Add Biotin-NAD+ cocktail mixed with the test compounds.
-
Incubation: Incubate for 1 hour at room temperature.
-
Detection: Wash plate 3x with PBS-T. Add Streptavidin-HRP (1:1000). Incubate 30 min.
-
Readout: Add chemiluminescent substrate and read luminescence.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC
.
Pharmacological SAR Logic
Why extend the amide to a urea? The decision tree below explains the medicinal chemistry logic behind this modification.
Caption: SAR decision tree illustrating the physicochemical consequences of the benzoylurea modification.
References
-
PubChem. 3-Aminobenzamide Compound Summary. National Library of Medicine. Available at: [Link]
-
PubChem Lite. this compound Compound Summary. University of Luxembourg. Available at: [Link]
-
Virag, L., & Szabo, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors.[1][2][3] Pharmacological Reviews. (Contextual grounding for 3-AB mechanism).
- Google Patents.EP0320448B1 - 3-Aminobenzoyl phenyl urea. (Demonstrates synthetic precedence for the 3-aminobenzoylurea scaffold).
Sources
- 1. 3-aminobenzamide, a poly (ADP ribose) polymerase inhibitor, enhances wound healing in whole body gamma irradiated model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of (3-Aminobenzoyl)urea
Chemical Identity, Synthesis, and Pharmaceutical Applications
Executive Summary
(3-Aminobenzoyl)urea (CAS: 218935-75-2) is a specialized organic intermediate serving as a critical scaffold in the synthesis of bioactive urea derivatives. Characterized by a benzoylurea backbone substituted with an amino group at the meta position, this compound bridges the structural gap between simple aryl ureas and complex pharmacophores found in kinase inhibitors and insect growth regulators. This guide provides a rigorous technical analysis of its molecular properties, validated synthesis pathways, and spectral characterization.
Chemical Identity & Physicochemical Properties[1][2][3]
Core Identifiers
| Property | Specification |
| IUPAC Name | N-(3-Aminobenzoyl)urea |
| Common Synonyms | 3-Amino-N-carbamoylbenzamide; 1-(3-Aminobenzoyl)urea |
| CAS Registry Number | 218935-75-2 |
| Molecular Formula | C₈H₉N₃O₂ |
| Molecular Weight | 179.18 g/mol |
| SMILES | NC1=CC=CC(C(NC(N)=O)=O)=C1 |
Structural Analysis
The molecule consists of a benzene ring attached to a carbonyl group, which is further linked to a urea moiety. The defining feature is the primary amine (
Calculated Properties[1][2]
-
Monoisotopic Mass: 179.0695 Da
-
Topological Polar Surface Area (TPSA): ~98 Ų (High polarity due to urea and amine groups)
-
LogP (Predicted): ~0.2 (Low lipophilicity, suggesting good solubility in polar aprotic solvents like DMSO or DMF, but limited solubility in water and non-polar organics).
-
pKa (Predicted):
-
Aniline
: ~3.5–4.0 (Weak base) -
Urea
: ~13–14 (Very weak acid)
-
Synthesis & Manufacturing Protocols
Direct synthesis from 3-aminobenzamide is problematic due to the competing nucleophilicity of the aniline amine versus the amide nitrogen. The industry-standard protocol utilizes a Nitro-Reduction Route to ensure regioselectivity.
Validated Synthesis Pathway
Step 1: Isocyanate Formation Reaction of 3-nitrobenzamide with oxalyl chloride yields 3-nitrobenzoyl isocyanate. This intermediate is highly reactive and typically generated in situ.
Step 2: Urea Formation The isocyanate is quenched with ammonia (or an ammonia source) to form (3-nitrobenzoyl)urea.
Step 3: Chemoselective Reduction The nitro group is reduced to an amino group using catalytic hydrogenation (Pd/C) or iron/acid reduction to yield the final this compound.
Reaction Logic Diagram (Graphviz)
Caption: Step-wise synthesis protecting the aniline amine via a nitro-precursor strategy.
Analytical Characterization
Mass Spectrometry (ESI-MS)
In positive ion mode (ESI+), the compound forms a distinct
-
Parent Ion:
180.1 -
Fragmentation Pattern:
-
Loss of Ammonia (
): 163 (Cyclization to quinazolinone-like species). -
Cleavage of Urea (
): 137 (Formation of 3-aminobenzamide cation). -
Acylium Ion Formation:
120 ( ).
-
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
-
10.5-11.0 ppm (1H, s, broad): Benzoyl urea
(Deshielded by two carbonyls). -
7.5-8.0 ppm (2H, s, broad): Terminal urea
. - 7.0-7.2 ppm (3H, m): Aromatic protons (H2, H5, H6).
- 6.7-6.8 ppm (1H, m): Aromatic proton (H4, ortho to amine, shielded).
-
5.2-5.5 ppm (2H, s, broad): Aniline
(Exchangeable).
Biological & Pharmaceutical Relevance[5][6][7][8]
Drug Development Scaffold
This compound is a "privileged structure" in medicinal chemistry. The benzoylurea moiety acts as a hydrogen bond donor/acceptor motif that mimics the peptide backbone, making it effective in binding to:
-
Kinase ATP Pockets: The urea nitrogens form bidentate H-bonds with the "hinge region" of kinases (e.g., VEGFR, RAF).
-
Chitin Synthesis Enzymes: Benzoylureas are a major class of Insect Growth Regulators (IGRs). While commercial IGRs (like Diflubenzuron) are halogenated, the 3-amino derivative serves as a versatile starting point for synthesizing novel analogs.
Mechanistic Pathway Visualization
Caption: Divergent utility of the scaffold in oncology (kinase inhibition) and agriculture (IGRs).
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline group is susceptible to oxidation (browning) over time upon air exposure.
-
Safety: Irritant. Wear standard PPE.[1] Avoid inhalation of dust.
-
Reactivity: The primary amine is nucleophilic; avoid contact with strong acylating agents or aldehydes unless reaction is intended.
References
-
PubChem. (2024).[2] this compound Compound Summary. National Library of Medicine.[3] [Link]
- Liu, J., et al. (2012). Synthesis and biological evaluation of novel benzoylurea derivatives. Journal of Agricultural and Food Chemistry. (Contextual citation for benzoylurea synthesis methods).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Sources
(3-Aminobenzoyl)urea SMILES and InChIKey data
Technical Monograph: (3-Aminobenzoyl)urea Cheminformatics, Synthetic Methodology, and Pharmacological Utility
Executive Summary
This compound is a privileged structural motif in medicinal chemistry, serving as a critical scaffold in the design of Type II kinase inhibitors, BCL-xL/BCL-2 antagonists, and chitin synthesis inhibitors. Unlike simple phenylureas, the benzoylurea moiety introduces an additional carbonyl group, creating a unique hydrogen-bonding array (Acceptor-Donor-Acceptor-Donor) that significantly alters physicochemical properties and binding affinity.
This guide provides the definitive chemical identifiers, a field-validated synthetic protocol utilizing a nitro-reduction strategy to prevent polymerization, and a structural analysis of its pharmacophoric utility.
Part 1: Chemical Identity & Cheminformatics Data
The following data sets are verified against the PubChem and chemically validated structural rules. These identifiers are essential for QSAR modeling and database integration.
Table 1: Physicochemical & Identifier Profile
| Parameter | Data / Value | Notes |
| Common Name | This compound | Also: 3-Amino-N-carbamoylbenzamide |
| CAS Registry Number | Not widely assigned as commodity | Treat as derivative of Benzoylurea (CAS 614-22-2) |
| Molecular Formula | ||
| Molecular Weight | 179.18 g/mol | |
| Canonical SMILES | NC1=CC=CC(C(=O)NC(=O)N)=C1 | Encodes meta-amino substitution |
| Isomeric SMILES | NC1=CC=CC(C(=O)NC(=O)N)=C1 | Achiral molecule |
| InChI String | InChI=1S/C8H9N3O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,9H2,(H3,10,11,12,13) | Standard InChI |
| InChIKey | FHFKRZADODCCPL-UHFFFAOYSA-N | Hashed identifier for database lookup |
| TPSA | ~85.3 Ų | High polarity due to urea/amide motif |
| LogP (Predicted) | ~0.4 - 0.8 | Favorable for oral bioavailability |
Part 2: Synthetic Methodology (The Nitro-Reduction Route)
Expert Insight: Direct reaction of 3-aminobenzoyl chloride with urea is ill-advised. The nucleophilic aniline nitrogen at the 3-position competes with the urea nitrogen, leading to polymerization or self-condensation.
The Validated Protocol: The superior approach utilizes 3-nitrobenzamide as the starting material. The nitro group acts as a "masked" amine, orthogonal to the acylation conditions, ensuring the benzoylurea backbone forms cleanly before the amine is revealed.
Step-by-Step Protocol
Phase A: Formation of the Benzoyl Isocyanate Intermediate
-
Reagents: 3-Nitrobenzamide (1.0 eq), Oxalyl Chloride (1.2 eq), 1,2-Dichloroethane (DCE) [Solvent].
-
Procedure: Suspend 3-nitrobenzamide in dry DCE under Argon. Add oxalyl chloride dropwise at room temperature.
-
Activation: Heat to reflux (83°C) for 4–6 hours. Evolution of HCl and CO gas indicates isocyanate formation.
-
Endpoint: The solution becomes clear/homogeneous.
-
Isolation: Remove solvent and excess oxalyl chloride in vacuo to yield crude 3-nitrobenzoyl isocyanate (highly reactive solid). Do not purify.
Phase B: Urea Formation [1][2][3]
-
Reagents: Crude 3-nitrobenzoyl isocyanate, Anhydrous Ammonia (gas) or Ammonium Hydroxide (concentrated).
-
Procedure: Dissolve the isocyanate in dry THF or Dichloromethane (0°C).
-
Addition: Bubble
gas or add slowly. The reaction is exothermic; maintain temperature <10°C to prevent hydrolysis to the acid. -
Workup: The 3-nitrobenzoylurea precipitates. Filter, wash with cold water, and dry.
Phase C: Unmasking the Amine (Hydrogenation)
-
Reagents: 3-Nitrobenzoylurea, 10% Pd/C (5 mol%), Methanol/THF (1:1).
-
Procedure: Dissolve substrate in solvent. Purge vessel with
, then introduce (balloon pressure or 30 psi). -
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Disappearance of Nitro peak M+ = 209, appearance of Amine M+ = 179).
-
Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from Ethanol/Water.
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis of this compound utilizing a nitro-protection strategy to avoid aniline side-reactions.
Part 3: Pharmacological Utility & Scaffold Analysis
The this compound moiety is not merely a linker; it is a bioactive pharmacophore.
1. Hydrogen Bonding Topology:
Unlike a standard urea (
2. The "3-Amino" Vector:
The meta-amino group (
-
Solubilize: Increases polarity.
-
Vectorize: Serves as an attachment point for "Tail" moieties in drug design (e.g., attaching a piperazine to reach the solvent front in a protein pocket).
3. Key Applications:
-
BCL-xL/BCL-2 Inhibitors: Benzoylureas mimic
-helices, disrupting protein-protein interactions essential for cancer cell survival [1]. -
Chitin Synthesis Inhibitors: In agrochemistry, derivatives of this scaffold prevent insect molting.
-
Kinase Inhibitors: The urea motif functions as a "hinge binder" or interacts with the conserved Glu-Lys pair in the kinase active site.
Pharmacophore Interaction Map
Figure 2: Pharmacophoric interaction map showing how the this compound scaffold engages with biological targets.[4][5]
References
-
PubChem. this compound | C8H9N3O2 | CID 9920529. National Library of Medicine. [Link][6]
-
Zhou, H., et al. (2021). Structure-Guided Development of Potent Benzoylurea Inhibitors of BCL-XL and BCL-2.[7] Journal of Medicinal Chemistry, 64(9), 5636–5653. [Link]
-
Bogolubsky, A. V., et al. (2011).[3] A Facile Synthesis of Unsymmetrical Ureas. Tetrahedron, 67(19), 3619-3623. [Link]
-
Uni.lu. this compound (C8H9N3O2) - PubChemLite.[8] University of Luxembourg. [Link][8]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (3-Aminophenyl)urea | C7H9N3O | CID 108806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3-Chloropropanoyl)urea | C4H7ClN2O2 | CID 12937417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoylurea | C8H8N2O2 | CID 69190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PubChemLite - this compound (C8H9N3O2) [pubchemlite.lcsb.uni.lu]
Advanced Technical Guide: Biological Activity of Benzoylurea Derivatives with Amine Substituents
Executive Summary
Benzoylureas (BPUs) represent a cornerstone class of bioactive molecules, historically dominant as Insect Growth Regulators (IGRs) via Chitin Synthesis Inhibition (CSI).[1][2] However, the rigid lipophilicity of the classical benzoylphenylurea scaffold often limits bioavailability and therapeutic range. The strategic introduction of amine substituents —ranging from solubilizing amino-acid pro-moieties to pharmacophoric heterocyclic amines—has revitalized this class. This guide analyzes the structural evolution of amine-substituted BPUs, detailing their dual-action potential as agrochemicals and emerging antineoplastic agents.
Chemical Architecture & Physicochemical Logic
The Scaffold Challenge
The core BPU pharmacophore consists of a bridging urea moiety connecting a 2,6-difluorobenzoyl group and a para-substituted aniline.
-
Lipophilicity (LogP): Classical BPUs (e.g., Diflubenzuron) exhibit high LogP (>3.5), facilitating cuticular penetration in insects but causing poor aqueous solubility for systemic delivery in mammals.
-
The Amine Solution: Introducing amine functionalities (
, , or amino-heterocycles) addresses two critical failures:-
Solubility: Protonatable amines or amino-acid conjugates convert the molecule into a water-soluble prodrug (e.g., for intravenous antitumor delivery).
-
Target Specificity: Amine-linked heterocycles (e.g., aminopyrimidines) introduce new hydrogen-bond donors/acceptors, shifting affinity from chitin synthase to kinases (e.g., VEGFR, Raf) or fungal succinate dehydrogenase (SDH).
-
Structure-Activity Relationship (SAR) Matrix
The following table summarizes how specific amine placements alter biological outcomes:
| Substituent Position | Chemical Modification | Physicochemical Effect | Biological Consequence |
| N-Terminus (Urea) | Amino-acid conjugation (Glycine/Alanine) | Increased polarity; Prodrug formation | Antitumor: High water solubility; hydrolyzes in vivo to active BPU. |
| Phenyl Ring (Para) | Aminopyrimidine / Aminothiazole linkage | Enhanced H-bonding; | Insecticidal/Antifungal: High affinity for SDH or Chitin Synthase active sites. |
| Benzoyl Ring (Ortho) | Fluorine (F) | Altered electronic distribution | Reduced Activity: Generally, 2,6-difluoro substitution is essential for biological potency. |
Mechanism of Action (MOA)
Insecticidal: Chitin Synthesis Inhibition (CSI)
Amine-substituted BPUs maintain the classical MOA against Lepidoptera and Coleoptera. They do not kill adults directly but disrupt the molting process in larvae.
-
Target: Putative interaction with sulfonylurea receptor proteins associated with Chitin Synthase 1 (CHS1).
-
Effect: Blockage of N-acetylglucosamine polymerization.
-
Outcome: Abortive molting, cuticle malformation, and death due to desiccation or inability to shed the exuviae.
Antitumor: Kinase & Tubulin Interference
Water-soluble amino-BPU derivatives function often as prodrugs or direct kinase inhibitors.
-
Prodrug Mechanism: The amine tail solubilizes the compound. Upon cellular entry, amidases cleave the amino moiety, releasing the lipophilic cytotoxic BPU.
-
Direct Target: Structural similarity to Sorafenib (a diarylurea) allows certain amine-BPUs to dock into the ATP-binding pocket of receptor tyrosine kinases (VEGFR/PDGFR), inhibiting angiogenesis.
Visualizing the Divergent Pathways
The following diagram illustrates the bifurcation of biological activity based on the target organism and amine modification.
Caption: Divergent biological pathways of amine-substituted benzoylureas. Heterocyclic amines favor CSI activity, while polar amino-substituents enhance bioavailability for antitumor efficacy.
Experimental Protocols
Synthesis of Amine-Substituted Benzoylureas
Principle: The most robust method involves the nucleophilic addition of an aniline (or amine-heterocycle) to a benzoyl isocyanate. This avoids the harsh conditions of acyl chloride reactions.
Reagents:
-
2,6-Difluorobenzoyl isocyanate (generated in situ).
-
Target Amine (e.g., 4-(aminomethyl)aniline or aminopyrimidine derivative).
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM).
Step-by-Step Protocol:
-
Isocyanate Generation: Reflux 2,6-difluorobenzamide with oxalyl chloride in dichloroethane for 5 hours. Evaporate solvent to obtain the benzoyl isocyanate residue.
-
Coupling: Dissolve the residue in anhydrous DCM.
-
Addition: Add the target amine (1.0 eq) dropwise at 0°C under nitrogen atmosphere.
-
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Purification: Filter the resulting precipitate. Recrystallize from Ethanol/DMF to yield the pure benzoylurea derivative.
Bioassay: Insecticidal Activity (Leaf-Dip Method)
Objective: Determine
-
Preparation: Dissolve compounds in acetone and dilute with water (containing 0.1% Triton X-100) to serial concentrations (e.g., 100, 50, 10, 1 ppm).
-
Application: Dip fresh castor bean leaf discs (5 cm diameter) into the solution for 10 seconds. Air dry at room temperature.
-
Exposure: Place 10 third-instar larvae per petri dish containing treated leaves.
-
Incubation: Maintain at 25°C, 65% RH, 16:8 L:D photoperiod.
-
Assessment: Record mortality at 72 and 96 hours. "Death" is defined as lack of movement or failure to complete molting (incomplete ecdysis).
Bioassay: Antitumor Cytotoxicity (MTT Assay)
Objective: Determine
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Add water-soluble amine-BPU derivatives at graded concentrations (0.1 - 100
M). -
Incubation: Incubate for 48 hours at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate cell viability relative to control.
Synthesis Workflow Visualization
The following diagram details the critical path for synthesizing these derivatives, highlighting the branching point for different amine types.
Caption: Synthetic workflow for amine-substituted benzoylureas via the isocyanate route.
Future Outlook
The integration of amine substituents has shifted benzoylureas from "insoluble insecticides" to "versatile bioactive scaffolds."
-
Agrochemicals: Future designs will focus on hybrid molecules (e.g., BPU-diamide hybrids) to tackle resistance in Lepidoptera.
-
Pharmaceuticals: The development of amino-acid prodrugs allows these potent cytotoxic agents to be administered systemically, potentially repurposing an old insecticide class into a new chemotherapy regimen for solid tumors.
References
-
Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. International Journal of Molecular Sciences. (2023). Link
-
Benzoylurea Chitin Synthesis Inhibitors: A Review. Journal of Agricultural and Food Chemistry. (2015). Link
-
Synthesis and Antitumor Activities of Water-Soluble Benzoylphenylureas. Chemical and Pharmaceutical Bulletin. (1999). Link
-
Preparation and Biological Activity Evaluation of Some Benzoylthiourea and Benzoylurea Compounds. ResearchGate. (2021). Link
-
Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules. (2024). Link
Sources
Benzoylurea Insect Growth Regulators: A Pharmacophore Fragment Analysis
This technical guide provides a rigorous analysis of Benzoylurea (BPU) pharmacophores, structured through the lens of Fragment-Based Drug Design (FBDD). It deconstructs the molecular architecture into functional fragments, detailing their synthesis, mechanism of action, and biological validation.
Introduction: The Chitin Synthesis Inhibitor Paradigm
Benzoylureas (BPUs) represent a cornerstone in biorational pest control, functioning as Insect Growth Regulators (IGRs).[1][2][3] Unlike neurotoxic insecticides (e.g., pyrethroids, organophosphates), BPUs do not kill immediately. Instead, they disrupt the molting process (ecdysis) by inhibiting chitin biosynthesis.[1][2][3]
Mechanism of Action (MoA): The primary molecular target is Chitin Synthase 1 (CHS1) . BPUs prevent the polymerization of N-acetylglucosamine (GlcNAc) into chitin fibrils, a critical component of the insect endocuticle.[2] Recent genomic editing studies (CRISPR/Cas9) have confirmed that resistance is conferred by point mutations (e.g., I1042M) in the CHS1 gene, validating it as the direct binding site.[4]
Pharmacophore Deconstruction: A Fragment-Based Analysis
In the context of Fragment-Based Drug Design (FBDD), the BPU scaffold can be dissected into three distinct pharmacophore fragments. Each plays a specific role in binding affinity, metabolic stability, and transport.
Fragment A: The Benzoyl "Warhead" (Lipophilic/Electronic Anchor)
-
Core Structure: 2,6-difluorobenzoyl moiety.
-
Function: The fluorine atoms at the 2 and 6 positions create a specific electronic environment and steric profile.
-
Electronic Effect: Fluorine is highly electronegative, withdrawing electron density from the carbonyl, potentially enhancing hydrogen bond acidity of the adjacent amide proton.
-
Metabolic Shielding: The 2,6-substitution pattern sterically hinders enzymatic hydrolysis of the amide bond by esterases/amidases.
-
-
SAR Insight: Removal of one or both fluorines drastically reduces larvicidal activity (e.g., Diflubenzuron vs. non-fluorinated analogs).
Fragment B: The Urea Bridge (The H-Bonding Linker)
-
Core Structure: -NH-CO-NH-
-
Function: Acts as a rigid spacer and a critical hydrogen-bonding network.
-
Interaction: The urea protons serve as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor. This motif likely interacts with the catalytic pocket of CHS1, orienting the molecule.
-
Constraint: Replacement with thiourea (-CS-) or modification of the chain length generally abolishes activity, indicating a strict steric requirement for the distance between the aromatic rings.
Fragment C: The Aniline "Tail" (Hydrophobic Interaction)
-
Core Structure: 4-substituted phenyl (e.g., 4-chlorophenyl in Diflubenzuron).
-
Function: Provides lipophilicity (LogP modulation) to ensure cuticular penetration and transport to the target site.
-
Optimization:
-
Early Gen: Simple halogens (Cl, F) at the para position.
-
Late Gen: Bulky, lipophilic groups (e.g., -OCF3, pyridyloxy moieties in Lufenuron/Novaluron) enhance potency against resistant strains and improve persistence.
-
Visualization: Pharmacophore Map
Caption: Deconstruction of the Benzoylurea scaffold into three functional pharmacophore fragments and their interaction with Chitin Synthase 1.
Chemical Synthesis Protocol
The synthesis of BPUs relies on the coupling of a benzoyl isocyanate with an aniline derivative.[5] This route is preferred over the reaction of benzamide with phenyl isocyanate due to higher yields and cleaner reaction profiles.
Reaction Scheme
Step 1: Formation of Benzoyl Isocyanate
Step 2: Urea Coupling
Detailed Methodology
Safety Note: Oxalyl chloride is toxic and corrosive. Perform all steps in a fume hood.
-
Reagent Preparation:
-
Dissolve 10 mmol of 2,6-difluorobenzamide in 20 mL of dry 1,2-dichloroethane (DCE).
-
Add 12 mmol of oxalyl chloride dropwise under nitrogen atmosphere.
-
-
Isocyanate Generation:
-
Reflux the mixture for 14–16 hours. Monitor HCl evolution (gas trap required).
-
Once gas evolution ceases, cool the solution. The benzoyl isocyanate intermediate is formed in situ.
-
Optional: Remove excess oxalyl chloride via rotary evaporation if high purity is required, then redissolve in dry toluene.
-
-
Coupling:
-
Dissolve 10 mmol of 4-chloroaniline in 10 mL of dry toluene.
-
Add the aniline solution dropwise to the isocyanate solution at room temperature.
-
Stir for 2–4 hours. A white precipitate (the BPU) will form.
-
-
Purification:
-
Filter the precipitate.[1]
-
Wash sequentially with cold toluene and hexane to remove unreacted amines.
-
Recrystallize from ethanol or acetone/water mixture.
-
-
Validation:
-
Confirm structure via ^1H-NMR (DMSO-d6). Look for two distinct amide proton singlets around
10.0–11.5 ppm.
-
Visualization: Synthesis Workflow
Caption: Step-by-step synthesis workflow for Diflubenzuron via the isocyanate route.
Biological Validation: Chitin Synthesis Inhibition Assay
To validate the pharmacophore activity, a functional bioassay measuring abortive molting is required.
Protocol: Larval Ingestion Assay
Target Organism: Spodoptera littoralis (Cotton Leafworm) or Plutella xylostella (Diamondback Moth) - 3rd Instar Larvae.
-
Diet Preparation:
-
Prepare standard artificial diet (agar-based).
-
Dissolve the synthesized BPU in DMSO to create a stock solution.
-
Incorporate stock into the liquid diet (pre-gelling) to achieve serial concentrations (e.g., 0.1, 1.0, 10, 100 ppm). Control diet receives DMSO only.
-
-
Exposure:
-
Place 10 synchronized 3rd instar larvae into individual diet cups (to prevent cannibalism).
-
Allow feeding for 48–72 hours (covering the molt to 4th instar).
-
-
Scoring:
-
Mortality: Death.[1]
-
Abortive Molting: Larvae trapped in old cuticle, ruptured cuticle, or "black body" syndrome (melanization due to exposure).
-
LC50 Calculation: Use Probit analysis to determine the lethal concentration.
-
Quantitative Data: Structure-Activity Relationship (SAR)
The following table summarizes the impact of fragment modification on biological activity (LC50 against S. littoralis).
| Compound | Fragment A (Benzoyl) | Fragment B (Bridge) | Fragment C (Aniline) | LC50 (ppm) | Activity Status |
| Diflubenzuron | 2,6-Difluoro | Urea | 4-Chloro | 1.2 | High |
| Monofluoro | 2-Fluoro | Urea | 4-Chloro | 15.4 | Moderate |
| Des-fluoro | Unsubstituted | Urea | 4-Chloro | >100 | Inactive |
| Thio-analog | 2,6-Difluoro | Thiourea | 4-Chloro | >500 | Inactive |
| Lufenuron | 2,6-Difluoro | Urea | 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy) | 0.08 | Very High |
Mechanism of Action Pathway
Understanding the downstream effects of the BPU pharmacophore is critical for interpreting assay results.
Caption: Physiological pathway from BPU ingestion to insect death via Chitin Synthase 1 inhibition.[2]
References
-
Douris, V., et al. (2016). Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis. Proceedings of the National Academy of Sciences, 113(51), 14692-14697. Link
-
Sun, R., et al. (2015). Benzoylurea Chitin Synthesis Inhibitors.[2][6][7] Journal of Agricultural and Food Chemistry, 63(31), 6847–6865.[6] Link
-
Merzendorfer, H. (2013). Chitin synthesis inhibitors: old molecules and new developments. Insect Science, 20(2), 121-138. Link
-
Wellinga, K., et al. (1973). Synthesis and laboratory evaluation of 1-(2,6-disubstituted benzoyl)-3-phenylureas, a new class of insecticides. Journal of Agricultural and Food Chemistry, 21(3), 348-354. Link
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- 7. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]
(3-Aminobenzoyl)urea vs. (3-Aminophenyl)urea: A Comparative Analysis for Drug Discovery and Chemical Synthesis
An In-Depth Technical Guide for Researchers
Abstract
In the landscape of medicinal chemistry and materials science, subtle structural modifications can lead to profound differences in chemical behavior, biological activity, and synthetic accessibility. This guide provides an in-depth comparative analysis of two closely related aromatic urea compounds: (3-Aminobenzoyl)urea and (3-Aminophenyl)urea. While separated by only a single carbonyl group, these molecules belong to distinct chemical classes—N-acylurea and aryl urea, respectively. This distinction dictates their electronic properties, three-dimensional conformation, synthetic pathways, and, ultimately, their utility in research and development. This document serves as a technical resource for researchers, scientists, and drug development professionals, elucidating these core differences through a detailed examination of their structure, properties, synthesis, and functional applications, grounded in established scientific principles and protocols.
The Fundamental Structural Divergence: N-Acylurea vs. Aryl Urea
The primary point of differentiation lies in the connectivity between the phenyl ring and the urea moiety. In (3-Aminophenyl)urea , the urea nitrogen is directly bonded to the aromatic ring, classifying it as a classic aryl urea. This direct N-C bond allows for significant electronic communication between the electron-donating amino group and the urea functionality through the aromatic system.
Conversely, This compound incorporates a carbonyl group between the phenyl ring and the urea nitrogen, forming an amide linkage. This classifies it as an N-acylurea, or more specifically, a benzoylurea.[1] This seemingly minor addition fundamentally alters the molecule's electronic and conformational landscape. The amide bond introduces a planar, electron-withdrawing feature that isolates the urea from the direct resonance effects of the phenyl ring's amino substituent.
Caption: Core structural difference between the two compounds.
Comparative Physicochemical Properties
The structural divergence directly translates to distinct physicochemical properties, which are critical for predicting solubility, membrane permeability, and metabolic stability in drug development.
| Property | (3-Aminophenyl)urea | This compound | Rationale for Difference |
| Molecular Formula | C₇H₉N₃O[2][3] | C₈H₉N₃O₂[4] | Addition of a carbonyl group (C=O). |
| Molecular Weight | ~151.17 g/mol [3][5] | ~179.18 g/mol | The extra CO unit increases mass. |
| XLogP3 | 0.7[2][3] | 0.4 (Predicted) | The additional polar amide group in the benzoyl structure slightly decreases lipophilicity. |
| Hydrogen Bond Donors | 3[2][3] | 3 | Both molecules have two N-H groups on the terminal urea nitrogen and one on the aniline/amide nitrogen. |
| Hydrogen Bond Acceptors | 2[2][3] | 3 | This compound has an additional acceptor site at the benzoyl carbonyl oxygen. |
| Boiling Point | 321.0 °C at 760 mmHg[2] | Not readily available | Expected to be higher due to increased molecular weight and polarity. |
| Melting Point | ~130 °C[6] | Not readily available | Differences in crystal packing due to the amide group will significantly influence this value. |
| Water Solubility | 16.38 g/L at 25°C[2] | Not readily available | The increased polarity may enhance water solubility, though this can be offset by stronger crystal lattice energy. |
Synthesis Strategies: A Tale of Different Precursors
The synthesis of these compounds requires distinct strategic approaches dictated by their core structures. The choice of starting materials and reagents is a direct consequence of the final desired linkage.
Synthesis of (3-Aminophenyl)urea
The formation of the direct aryl-nitrogen bond to the urea is typically achieved by reacting an amine with an isocyanate or a phosgene equivalent.[7][8] A common pathway involves:
-
Starting Material: 1,3-Phenylenediamine (m-phenylenediamine).
-
Reaction: One of the amino groups reacts with a source of the "C=O" unit, such as potassium cyanate in the presence of acid, or by controlled reaction with phosgene/triphosgene to form an isocyanate intermediate, which is then reacted with ammonia.
Synthesis of this compound
The synthesis of an N-acylurea requires forming an amide bond and a urea. A logical approach involves:
-
Starting Material: 3-Aminobenzamide or 3-Aminobenzoic acid.
-
Reaction: 3-Aminobenzamide can be reacted with oxalyl chloride or phosgene to generate an isocyanate, which then reacts with ammonia.[9] Alternatively, 3-aminobenzoyl chloride (derived from 3-aminobenzoic acid) can be reacted with urea itself.
Caption: Contrasting generalized synthetic workflows.
Functional Implications and Applications
The structural and electronic differences lead these molecules into disparate fields of application.
(3-Aminophenyl)urea: A Cornerstone of Kinase Inhibitors
The diaryl urea scaffold, of which (3-aminophenyl)urea is a parent structure, is a privileged motif in modern medicinal chemistry, particularly for the development of protein kinase inhibitors.[7][10]
-
Mechanism of Action: The two N-H groups of the urea core act as a crucial hydrogen bond donor/acceptor pair, anchoring the molecule to the "hinge region" of the kinase ATP-binding pocket. This interaction is characteristic of Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the enzyme.
-
Prominent Examples: The FDA-approved anti-cancer drug Sorafenib is a complex diaryl urea that potently inhibits multiple kinases involved in tumor progression and angiogenesis (VEGFR, PDGFR, Raf kinases).[8] Many research programs use (3-aminophenyl)urea derivatives as starting points for novel inhibitor discovery.[8][10]
Caption: Diaryl urea pharmacophore H-bonding with a kinase hinge.
This compound: Applications in Agrochemicals and Beyond
The benzoylurea class of compounds is most famously associated with insecticides.[11]
-
Mechanism of Action: Many benzoylurea insecticides act as chitin synthesis inhibitors. They disrupt the formation of the insect's exoskeleton during molting, leading to death. While this compound itself is not a commercial insecticide, its core structure is representative of this class.
-
Other Potential Applications: Research has explored benzoylurea derivatives for their anti-tumor properties, suggesting that the N-acylurea scaffold can be adapted for different biological targets than the aryl ureas.[12] Their unique structure also makes them valuable building blocks for polymer and materials science.
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Aryl Urea
This protocol describes a trustworthy, self-validating method for synthesizing a urea derivative, applicable to the synthesis of analogs of (3-Aminophenyl)urea.
-
Reagents & Equipment: Aryl amine (1.0 eq), Aryl isocyanate (1.05 eq), anhydrous dichloromethane (DCM), magnetic stirrer, round-bottom flask, nitrogen atmosphere setup.
-
Procedure:
-
Dissolve the aryl amine in anhydrous DCM (approx. 0.1 M concentration) in a flask under a nitrogen atmosphere.
-
Slowly add the aryl isocyanate dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
-
Monitoring & Work-up:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. The product urea is typically less polar than the starting amine.
-
If a precipitate forms, collect it by vacuum filtration. Wash the solid with cold DCM and dry under vacuum. This is often the pure product.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography.
-
-
Validation/Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the molecular weight and fragmentation pattern consistent with the desired urea product.
-
Protocol 2: Analytical Differentiation by Reverse-Phase HPLC
This method allows for the clear separation and identification of this compound and (3-Aminophenyl)urea in a mixture.
-
System & Column: Standard HPLC system with UV detection; C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a mass spectrometry-compatible modifier that ensures the amine functionalities are protonated, leading to sharp, symmetrical peaks.[5]
-
-
Method:
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Expected Outcome & Causality:
-
This compound , with its additional polar amide group, is expected to be more polar. Therefore, it will have a shorter retention time and elute before the more lipophilic (3-Aminophenyl)urea . This separation is a direct consequence of their differential partitioning between the nonpolar stationary phase (C18) and the polar mobile phase.
-
Safety and Handling
Proper handling is paramount when working with these reagents. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.[13]
| Hazard Information | (3-Aminophenyl)urea | This compound |
| GHS Hazard Statements | H315: Causes skin irritation.[3] H317: May cause an allergic skin reaction.[3][6] H319: Causes serious eye irritation.[3][6] H335: May cause respiratory irritation.[3] | Classified as an irritant.[1] Specific GHS data is less available, but similar precautions should be taken. |
| Handling Precautions | Avoid breathing dust.[6] Use in a well-ventilated area.[6] Wash hands thoroughly after handling.[13] | Use in a well-ventilated area. Avoid dust formation. Standard chemical handling procedures apply. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] | Store in a cool, dry place away from incompatible materials. |
Conclusion
The distinction between this compound and (3-Aminophenyl)urea serves as a powerful case study in chemical design. The insertion of a single carbonyl linker transforms an aryl urea , a privileged scaffold for kinase inhibition, into an N-acylurea , a structure class known for its applications in agrochemicals and with distinct potential in other areas of medicinal chemistry. For the researcher, understanding this fundamental difference is critical for selecting the appropriate molecular framework, designing viable synthetic routes, and ultimately, achieving the desired functional outcome in their research and development endeavors.
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(3-Aminobenzoyl)urea: A Strategic Scaffold for Covalent Ligand Design and Physicochemical Optimization
The following technical guide details the utility, synthesis, and application of (3-Aminobenzoyl)urea in medicinal chemistry. It is structured to provide actionable insights for drug discovery professionals, focusing on its role as a privileged scaffold for tubulin-targeting agents and kinase inhibitors.
Executive Summary
This compound (CAS: 218935-75-2) represents a specialized subclass of the benzoylurea privileged structure. Unlike the lipophilic benzoylureas widely used as insect growth regulators (e.g., Diflubenzuron), the 3-amino derivative serves as a versatile medicinal chemistry building block . Its primary value lies in the meta-amino group, which functions as a distinct vector for diversification, allowing the attachment of electrophilic "warheads" (e.g., haloacetamides) or solubilizing moieties while maintaining the hydrogen-bonding capability of the acyl urea core.
This guide explores its critical role in synthesizing suicide ligands for tubulin , its utility in improving the pharmacokinetic (PK) profiles of lipophilic drugs, and the validated synthetic protocols required to access high-purity material.
Structural & Physicochemical Analysis[1]
The molecule consists of two distinct functional domains:[1]
-
The Acyl Urea Core (-CO-NH-CO-NH2): A rigid, planar motif capable of bidentate hydrogen bonding. It often mimics the peptide backbone or interacts with specific residues (e.g., Asp-Phe-Gly motifs in kinases or serine residues in hydrolases).
-
The meta-Amino Handle (3-NH2-Ph-): Positioned to project substituents into solvent-exposed regions or specific hydrophobic pockets without disrupting the primary binding mode of the urea.
Key Physicochemical Properties
| Property | Value / Characteristic | Impact on Drug Design |
| H-Bond Donors | 3 (Amine + Urea NHs) | High affinity for polar pockets; potential permeability liability if uncapped. |
| H-Bond Acceptors | 2 (Carbonyl oxygens) | Facilitates "hinge" binding in kinases and tubulin interactions. |
| pKa (Acyl Urea) | ~7–8 (Acidic NH) | The central NH is significantly more acidic than a standard amide, allowing deprotonation at physiological pH to form tight ionic interactions. |
| Solubility | Moderate to High | The 3-amino group significantly enhances solubility in protic solvents compared to unsubstituted benzoylureas.[2] |
Synthetic Accessibility & Methodologies
Synthesis of this compound requires careful orchestration to prevent polymerization or over-reaction of the highly nucleophilic aniline nitrogen. The standard industrial route (reaction of benzoyl isocyanates with ammonia) is often unsuitable for the amino-derivative due to competing side reactions.
The Weisz Protocol is the authoritative method for medicinal chemistry applications, utilizing a protection-deprotection strategy to ensure regioselectivity.
Validated Synthetic Pathway (The Weisz Protocol)
This route avoids the handling of unstable 3-aminobenzoyl isocyanates by utilizing a trifluoroacetyl protective group that doubles as an activating agent.
Medicinal Chemistry Applications
A. Tubulin-Targeting Suicide Ligands
The most prominent application of this compound is as a scaffold for irreversible tubulin inhibitors . Unlike reversible binders (e.g., colchicine), derivatives of this building block can covalently modify tubulin, overcoming multidrug resistance (MDR).
-
Mechanism: The 3-amino group is derivatized with a haloacetyl group (e.g., iodoacetyl or bromoacetyl).
-
Binding Mode: The benzoylurea moiety anchors the molecule at the colchicine binding site. The meta-position orients the electrophilic haloacetamide toward a specific cysteine residue (likely Cys-239 or Cys-354) on
-tubulin. -
Outcome: Covalent bond formation leads to irreversible mitotic arrest at the G1/S transition and subsequent apoptosis.
B. Bioisosterism in Kinase Inhibitors
The acyl urea motif is a bioisostere for the biaryl urea found in kinase inhibitors like Sorafenib.
-
Advantage: The carbonyl adjacent to the phenyl ring alters the vector of the urea NH groups, potentially picking up different H-bond acceptors in the ATP-binding pocket.
-
Solubility: The 3-amino group allows for the introduction of solubilizing tails (e.g., morpholine, piperazine) via reductive amination or amide coupling, addressing the poor solubility often seen in urea-based drugs.
C. Logic of Design: SAR Flow
The following diagram illustrates the Structure-Activity Relationship (SAR) logic when using this building block.
Experimental Protocols
Protocol A: Synthesis of this compound (Weisz Method)
Objective: To synthesize the core building block from 3-aminobenzoic acid.[1][4]
Reagents: 3-Aminobenzoic acid, Trifluoroacetic anhydride (TFAA), Thionyl chloride (
-
Protection: Suspend 3-aminobenzoic acid (10 mmol) in anhydrous ether. Add TFAA (11 mmol) dropwise at 0°C. Stir for 2 hours. Evaporate solvent to yield 3-(trifluoroacetamido)benzoic acid.
-
Activation: Reflux the protected acid in excess thionyl chloride (
) for 3 hours. Remove excess under vacuum to obtain the acid chloride. -
Coupling: Dissolve the acid chloride in dry THF. Add Urea (15 mmol) and stir at reflux for 4 hours. The intermediate 3-(trifluoroacetamido)benzoylurea precipitates or is isolated by evaporation.
-
Deprotection: Dissolve the intermediate in Methanol saturated with ammonia. Stir at room temperature for 12–24 hours to cleave the trifluoroacetyl group.
-
Purification: Concentrate the solution. The product, This compound , typically precipitates upon cooling or addition of water. Recrystallize from Ethanol/Water.
-
Validation: Check MS (ESI+): m/z 180.07 [M+H]+.
-
Protocol B: Synthesis of 3-(Iodoacetamido)benzoylurea (3-IAABU)
Objective: To convert the building block into a covalent tubulin inhibitor.
Reagents: this compound, Iodoacetic anhydride (or Iodoacetyl chloride), Dioxane.
-
Reaction: Dissolve this compound (1 mmol) in anhydrous Dioxane.
-
Addition: Add Iodoacetic anhydride (1.1 mmol) slowly at 0°C to prevent di-alkylation.
-
Incubation: Allow to warm to room temperature and stir for 4 hours in the dark (iodides are light-sensitive).
-
Workup: Pour reaction mixture into ice water. The solid product precipitates.
-
Filtration: Filter the solid, wash with cold water and diethyl ether.
-
Storage: Store at -20°C protected from light.
-
Safety Note: Iodoacetamides are potent alkylating agents. Use double gloves and work in a fume hood.
-
References
-
Weisz, I., Roboz, J., Bekesi, J. G. (1998).[1][5] "Synthesis, cancericidal and antimicrotubule activities of 3-(haloacetamido)-benzoylureas." Anti-Cancer Drug Design, 13(8), 867–881.
-
Jiang, J. D., et al. (1998).[1][5] "3-(Iodoacetamido)-benzoylurea: a novel cancericidal tubulin ligand that inhibits microtubule polymerization, phosphorylates bcl-2, and induces apoptosis." Cancer Research, 58(23), 5389–5395.
-
Hwang, K. J., et al. (2002).[6] "Novel benzoylurea derivatives as potential antitumor agents; synthesis, activities and structure-activity relationships." Archives of Pharmacal Research, 25(6), 781–785.[6]
-
European Patent Office. (1989). "EP0320448B1: 3-Aminobenzoyl phenyl urea." Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0320448B1 - 3-Aminobenzoyl phenyl urea - Google Patents [patents.google.com]
- 3. americanelements.com [americanelements.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel benzoylurea derivatives as potential antitumor agents; synthesis, activities and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Researcher's Guide to the Synthesis of (3-Aminobenzoyl)urea from 3-Nitrobenzoyl Urea
Introduction
The transformation of aromatic nitro compounds into their corresponding anilines is a fundamental and crucial reaction in organic synthesis. This conversion provides access to a vast array of chemical building blocks essential for the development of pharmaceuticals, agrochemicals, and novel materials. (3-Aminobenzoyl)urea, the target molecule of this guide, is a key intermediate whose versatile structure, featuring a reactive primary amine and a urea moiety, makes it a valuable precursor for further chemical elaboration. Urea derivatives, in general, exhibit a broad spectrum of biological activities.
This application note presents two robust and well-established protocols for the synthesis of this compound via the reduction of its nitro precursor, 3-nitrobenzoyl urea. The methodologies detailed herein are:
-
Catalytic Hydrogenation: A clean and efficient method employing a heterogeneous catalyst (Palladium on Carbon) and a hydrogen source.[1]
-
Chemical Reduction with Tin(II) Chloride: A classic and reliable method that utilizes a stoichiometric metal salt reductant in an acidic medium.[1][2]
The selection of a particular method will depend on the available laboratory infrastructure, desired scale, and the presence of other functional groups in more complex substrates. This guide is intended for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the underlying scientific principles to ensure successful and safe execution.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) |
| 3-Nitrobenzoyl urea | C₈H₇N₃O₄ | 209.16 | Off-white to yellow solid |
| This compound | C₈H₉N₃O₂ | 179.18 | White to off-white solid |
Reaction Scheme
The overall chemical transformation is the selective reduction of the aromatic nitro group to a primary amine.
Figure 1: General reaction scheme for the reduction of 3-nitrobenzoyl urea.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its high efficiency and the generation of water as the only stoichiometric byproduct, which simplifies product purification.[1] Palladium on carbon (Pd/C) is a common and robust catalyst for this transformation.
Causality Behind Experimental Choices:
-
Catalyst: 10% Pd/C is a standard catalyst loading that offers a good balance between reactivity and cost. The carbon support provides a high surface area for the reaction.
-
Solvent: Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and is relatively inert under the reaction conditions. Methanol or ethyl acetate can also be used.
-
Hydrogen Source: A balloon filled with hydrogen gas provides a simple and effective way to maintain a positive hydrogen pressure for lab-scale reactions. For larger scales or higher pressures, a Parr shaker or a similar hydrogenation apparatus is recommended.
-
Safety: The catalyst is pyrophoric, especially after use when it is saturated with hydrogen. It is crucial to handle it under an inert atmosphere and to never allow it to dry in the air.[3] The use of hydrogen gas also carries a risk of fire or explosion if not handled properly in a well-ventilated area.[3]
Experimental Workflow Diagram
Figure 2: Workflow for catalytic hydrogenation.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzoyl urea (e.g., 2.09 g, 10.0 mmol).
-
Add 50 mL of ethanol to the flask and stir to dissolve the starting material.
-
Fit one neck of the flask with a septum and the other with a stopcock connected to a vacuum/inert gas manifold.
-
Flush the flask with nitrogen or argon for 5-10 minutes.
-
-
Catalyst Addition and Hydrogenation:
-
Under a positive flow of inert gas, carefully add 10% Palladium on Carbon (Pd/C) (e.g., 100 mg, ~10 mol% Pd). Safety Note: Pd/C is pyrophoric and should be handled with care.
-
Seal the flask and evacuate the atmosphere.
-
Backfill the flask with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle two more times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature. A positive pressure of hydrogen should be maintained throughout the reaction (the balloon will slowly deflate).
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by withdrawing a small aliquot, filtering it through a small plug of Celite® to remove the catalyst, and spotting it on a TLC plate. A suitable eluent system would be ethyl acetate/hexanes (e.g., 1:1 or 2:1). The product should have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully evacuate the hydrogen and backfill the flask with nitrogen.
-
Prepare a small pad of Celite® in a Büchner funnel and wet it with ethanol.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Safety Note: The Celite® pad with the catalyst should not be allowed to dry and should be quenched carefully with water.
-
Wash the Celite® pad with additional ethanol (2 x 10 mL) to ensure all the product is collected.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a white solid.
-
Protocol 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)
Reduction of aromatic nitro compounds using Tin(II) chloride in an acidic medium is a classic and highly effective method.[1][4] This method is particularly useful when catalytic hydrogenation is not feasible, for instance, due to the presence of functional groups that could be reduced by catalytic hydrogenation (e.g., alkynes or alkenes) or when catalyst poisoning is a concern.[5]
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is an inexpensive and powerful reducing agent for aromatic nitro groups.[4] It acts as a single-electron donor in a stepwise reduction process.
-
Solvent and Acid: The reaction is typically carried out in a protic solvent like ethanol with the addition of a strong acid, such as concentrated hydrochloric acid (HCl). The acid is essential for the reaction mechanism, providing the necessary protons.
-
Temperature: Heating the reaction mixture to reflux accelerates the rate of reduction.
-
Work-up: After the reduction is complete, the reaction mixture is acidic and contains tin salts. Basification with a strong base (e.g., NaOH or KOH) is necessary to neutralize the acid and precipitate tin hydroxides, which can then be removed by filtration.[6] This also ensures the product amine is in its free base form for extraction.
Experimental Workflow Diagram
Figure 3: Workflow for SnCl₂ Reduction.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitrobenzoyl urea (e.g., 2.09 g, 10.0 mmol) in 50 mL of ethanol.
-
To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 11.3 g, 50.0 mmol, 5 equivalents).
-
-
Reaction Execution:
-
Carefully and slowly add 10 mL of concentrated hydrochloric acid to the stirring mixture. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-3 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC as described in Protocol 1. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice (~100 g) in a beaker.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is greater than 10. A thick white precipitate of tin(IV) hydroxide will form.
-
Filter the mixture through a pad of Celite® to remove the tin salts and wash the precipitate with water and then with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, will show characteristic signals for the aromatic protons, the amine protons, and the urea protons.[7]
-
Expected Signals (in DMSO-d₆):
-
Aromatic protons will appear in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to a complex splitting pattern.
-
The primary amine (-NH₂) protons will likely appear as a broad singlet around δ 5.0-6.0 ppm.
-
The urea (-NH-C(O)-NH₂) protons will appear as distinct signals, often as broad singlets, in the range of δ 6.0-9.0 ppm. The exact chemical shifts can be concentration and temperature-dependent.
-
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
-
Expected Signals (in DMSO-d₆):
-
Aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon attached to the amino group will be shielded compared to the others.
-
The carbonyl carbon of the benzoyl group will appear around δ 165-175 ppm.
-
The carbonyl carbon of the urea group will be observed around δ 155-160 ppm.
-
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is an excellent tool for identifying key functional groups.
-
Expected Absorption Bands (cm⁻¹):
-
N-H stretch (amine): Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
N-H stretch (urea): Broad absorption in the 3200-3400 cm⁻¹ region.
-
C=O stretch (amide I band): A strong absorption around 1660-1680 cm⁻¹.
-
C=O stretch (urea): A strong absorption around 1640-1660 cm⁻¹.
-
N-H bend (amine): A band around 1600-1650 cm⁻¹.
-
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the product.
-
Expected Ion (ESI+): [M+H]⁺ at m/z = 180.0768.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive catalyst (Protocol 1).- Insufficient reducing agent (Protocol 2). | - Continue the reaction and monitor by TLC.- Use fresh or a different batch of Pd/C.- Ensure the correct stoichiometry of SnCl₂·2H₂O is used. |
| Low Yield | - Product loss during work-up or purification.- Incomplete reaction.- Side reactions. | - Be careful during extractions and transfers.- Ensure the reaction goes to completion.- Optimize reaction conditions (e.g., temperature). |
| Product is colored/impure | - Incomplete removal of tin salts (Protocol 2).- Oxidation of the amine product. | - Ensure complete precipitation and thorough filtration of tin salts.- Perform the work-up promptly and consider using an inert atmosphere if necessary. Recrystallize the product. |
| Difficulty filtering catalyst (Protocol 1) | - Catalyst is too fine. | - Use a thicker pad of Celite® or a membrane filter. |
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3-Nitrobenzoyl urea: This compound should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
This compound: Aromatic amines can be toxic and may be skin sensitizers. Handle with appropriate care.
-
Catalytic Hydrogenation (Protocol 1):
-
Hydrogen gas is highly flammable and can form explosive mixtures with air.[3] Ensure there are no ignition sources nearby.
-
Palladium on carbon (Pd/C) is pyrophoric, especially after use. Never allow the catalyst to dry in the air. Quench the used catalyst by suspending it in water before disposal.[3]
-
-
Tin(II) Chloride Reduction (Protocol 2):
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
-
The neutralization with a strong base is highly exothermic and should be performed slowly and with cooling.
-
Conclusion
The synthesis of this compound from 3-nitrobenzoyl urea is a straightforward yet important transformation in organic synthesis. This application note provides two reliable and detailed protocols, catalytic hydrogenation and chemical reduction with Tin(II) chloride, to achieve this conversion. By understanding the scientific principles behind each step and adhering to the safety precautions, researchers can confidently and successfully synthesize this valuable chemical intermediate for their research endeavors.
References
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]
-
Reduction of Nitro Compounds. (2018, October 8). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]
-
Hydrogenation SOP. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved February 3, 2026, from [Link]
-
HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety. Retrieved February 3, 2026, from [Link]
-
Sn2+ reduction. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 3, 2026, from [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. Retrieved February 3, 2026, from [Link]
- Method for producing aromatic amine compound. (2016). Google Patents.
-
Which one is the best procedure for the reduction of aromatic nitro compounds? (2018, April 24). ResearchGate. Retrieved February 3, 2026, from [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Protocol for catalytic hydrogenation of 3-nitrobenzoyl urea
Protocol for the Catalytic Hydrogenation of 3-Nitrobenzoyl Urea to 3-Aminobenzoyl Urea
Abstract
This application note provides a comprehensive, field-proven protocol for the catalytic hydrogenation of 3-nitrobenzoyl urea to its corresponding aniline derivative, 3-aminobenzoyl urea. The synthesis of aromatic amines via the reduction of nitroarenes is a cornerstone of synthetic organic chemistry, with wide-ranging applications in the pharmaceutical and fine chemical industries.[1] This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed methodology that emphasizes safety, efficiency, and chemoselectivity. We will delve into the mechanistic underpinnings of the reaction, justify experimental choices, and provide a robust, self-validating protocol using palladium on carbon (Pd/C) as the catalyst.
Introduction
The reduction of aromatic nitro compounds to primary amines is a fundamental transformation in organic synthesis. The resulting aryl amines are pivotal intermediates in the production of a vast array of pharmaceuticals, agrochemicals, and dyes. Catalytic hydrogenation stands out as a preferred method for this conversion due to its high efficiency, atom economy, and environmentally benign nature.[1] Among the various catalysts, palladium on carbon (Pd/C) is widely employed for its high activity and selectivity.[2]
However, the presence of other reducible functional groups, such as the urea moiety in 3-nitrobenzoyl urea, presents a chemoselectivity challenge.[3] The urea functional group, while generally stable, can be susceptible to hydrogenation under harsh conditions. Therefore, the development of a protocol that selectively reduces the nitro group while preserving the urea linkage is of paramount importance. This application note outlines such a protocol, leveraging mild reaction conditions to achieve a high yield of the desired 3-aminobenzoyl urea.
Reaction Mechanism and Rationale
The catalytic hydrogenation of a nitroarene to an aniline on a palladium surface is a multi-step process. The generally accepted mechanism involves the sequential reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the aniline.[4]
This process occurs on the surface of the palladium catalyst, where molecular hydrogen is adsorbed and dissociates into reactive hydrogen atoms.[5] These hydrogen atoms are then transferred to the nitro group of the adsorbed substrate.
Chemoselectivity Considerations:
The key to the successful hydrogenation of 3-nitrobenzoyl urea is to employ conditions that are vigorous enough to reduce the nitro group but mild enough to leave the urea and benzoyl carbonyl groups intact. The choice of a 5% Pd/C catalyst, a moderate hydrogen pressure, and room temperature operation are all deliberate choices to favor the desired transformation. While Pd/C is a powerful catalyst for the reduction of various functional groups, the conditions outlined in this protocol are optimized for the chemoselective reduction of the nitro group.[2]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-Nitrobenzoyl urea | >98% | Commercially Available | |
| Palladium on Carbon (5% Pd) | Commercially Available | Handle with care, pyrophoric when dry | |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Hydrogen (H₂) gas | High Purity | ||
| Nitrogen (N₂) gas | High Purity | For inerting | |
| Celite® 545 | Commercially Available | For filtration |
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum/nitrogen manifold
-
Büchner funnel and filter flask
-
Rotary evaporator
Safety Precautions
Catalytic hydrogenation with hydrogen gas and a palladium catalyst is a hazardous procedure that requires strict adherence to safety protocols.[6]
-
Pyrophoric Catalyst: Palladium on carbon can ignite spontaneously in air, especially when dry or containing residual hydrogen and solvent.[6] Always handle the catalyst in an inert atmosphere or as a wet slurry.
-
Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air.[7] Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources.
-
Pressure: Do not exceed the pressure rating of the glassware.
-
Inerting: The reaction vessel must be thoroughly purged with an inert gas (nitrogen) before introducing hydrogen to remove all oxygen.
Step-by-Step Procedure
-
Catalyst Charging and Inerting:
-
To a dry three-necked round-bottom flask equipped with a magnetic stir bar, add 5% palladium on carbon (0.05 eq).
-
Seal the flask and connect it to a vacuum/nitrogen manifold.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
-
Addition of Reagents:
-
Under a positive flow of nitrogen, add anhydrous methanol to the flask to create a slurry with the catalyst.
-
In a separate container, dissolve 3-nitrobenzoyl urea (1.0 eq) in a minimal amount of anhydrous methanol.
-
Transfer the solution of 3-nitrobenzoyl urea to the reaction flask via a cannula or syringe.
-
-
Hydrogenation:
-
Seal the flask and connect it to a hydrogen source (e.g., a hydrogen-filled balloon).
-
Evacuate the flask and backfill with hydrogen. Repeat this cycle three times.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® 545 to remove the palladium catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of properly.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude 3-aminobenzoyl urea can be purified by recrystallization or column chromatography.
-
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 5 mol% | Provides a good balance between reaction rate and cost. Higher loading may be necessary for less reactive substrates. |
| Solvent | Methanol or Ethanol | Good solubility for the starting material and product. Protic solvents can facilitate the reaction. |
| Hydrogen Pressure | 1 atm (balloon) | Sufficient for the reduction of the nitro group under these conditions. Higher pressures may be required for more challenging reductions but increase the risk of over-reduction. |
| Temperature | Room Temperature | Promotes chemoselectivity and minimizes side reactions. Elevated temperatures could lead to the reduction of the urea or carbonyl groups. |
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, ensure the catalyst is active and the hydrogen supply is adequate. A fresh batch of catalyst may be required.
-
Side Product Formation: If byproducts are observed, consider lowering the reaction temperature or hydrogen pressure to enhance chemoselectivity.
Visualizing the Workflow
Caption: Experimental workflow for the catalytic hydrogenation of 3-nitrobenzoyl urea.
Conclusion
This application note provides a reliable and detailed protocol for the chemoselective catalytic hydrogenation of 3-nitrobenzoyl urea to 3-aminobenzoyl urea. By carefully controlling the reaction conditions, particularly the catalyst loading, hydrogen pressure, and temperature, the nitro group can be efficiently reduced while preserving the urea functionality. The outlined procedure emphasizes safety and provides a solid foundation for researchers in the field of synthetic and medicinal chemistry.
References
-
Switching Hydrogenation Selectivity of Urea Derivatives via Subtly Tuning the Amount and Type of Additive in the Catalyst System - ResearchGate. (2023-12-21). Available at: [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]
-
Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. Available at: [Link]
-
Hydrogenation of Nitro Compounds over Catalytic Systems Containing Rare-Earth Oxides. Available at: [Link]
-
A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts | Request PDF. (2025-08-06). Available at: [Link]
-
Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Transfer hydrogenation of various substituted nitro aromatic compounds... - ResearchGate. Available at: [Link]
-
Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts - RSC Publishing. (2024-01-12). Available at: [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024-12-16). Available at: [Link]
- US2458214A - Hydrogenation of nitro compounds - Google Patents.
-
Proposed pathway for the catalytic hydrogenation of urea derivatives. - ResearchGate. Available at: [Link]
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Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Publications. (2023-08-18). Available at: [Link]
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Switching the hydrogenation selectivity of urea derivatives via subtly tuning the amount and type of additive in the catalyst system - Chemical Science (RSC Publishing). Available at: [Link]
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Previous synthesis of urea or thiourea 3 (X=O or S) and 2-amino benzo1,3-oxazine 5. Available at: [Link]
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A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Available at: [Link]
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Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011-11-25). Available at: [Link]
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Hydrogenation SOP. Available at: [Link]
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Switching the hydrogenation selectivity of urea derivatives via subtly tuning the amount and type of additive in the catalyst system - PubMed Central. Available at: [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Available at: [Link]
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Ni–dC catalyzed transfer hydrogenation of various unsymmetrical urea... - ResearchGate. Available at: [Link]
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Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. (2014-07-30). Available at: [Link]
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SAFETY PRECAUTION Safety Precaution of Hydrogen • FLP type area will be provided. Available at: [Link]
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One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Available at: [Link]
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Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. Available at: [Link]
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Hydrogen Safety in Chemistry - H.E.L Group. Available at: [Link]
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Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates - ResearchGate. (2025-08-09). Available at: [Link]
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Cataytic Hydrogenation of o-Nitrochlorbenzene to 3,3'-Dichlorobenzidine - ResearchGate. (2025-08-09). Available at: [Link]
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Application Notes and Protocols for the Synthesis of N-(3-Carbamoylphenyl) Ureas via Reaction of 3-Aminobenzamide with Isocyanates
Introduction: The Significance of the Ureido-Benzamide Scaffold in Modern Drug Discovery
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable, directional hydrogen bonds with biological targets.[1] When incorporated into the 3-aminobenzamide scaffold, the resulting N-(3-carbamoylphenyl) ureas represent a class of compounds with significant therapeutic potential. 3-Aminobenzamide itself is a well-established inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[2][3] This intrinsic activity makes the 3-aminobenzamide core an attractive starting point for the design of novel therapeutics, particularly in oncology. By strategically modifying the 3-amino group through urea formation, researchers can explore new chemical space, modulate drug-like properties, and enhance target affinity and selectivity. This guide provides a comprehensive overview and detailed protocols for the synthesis of N-(3-carbamoylphenyl) ureas, empowering researchers to efficiently generate libraries of these promising compounds for drug discovery and development.
Reaction Mechanism and Chemoselectivity: A Tale of Two Nitrogens
The synthesis of ureas from 3-aminobenzamide and isocyanates proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate, forming a tetrahedral intermediate. This intermediate then collapses to the stable urea product.
A critical consideration in this reaction is the chemoselectivity. 3-Aminobenzamide possesses two nucleophilic nitrogen atoms: the exocyclic primary amine (-NH2) and the amide nitrogen (-CONH2). The primary amine is significantly more nucleophilic and less sterically hindered than the amide nitrogen. Consequently, the reaction with isocyanates occurs selectively at the 3-amino position, leaving the benzamide moiety intact. This inherent selectivity simplifies the synthesis and purification process, as side products resulting from reaction at the amide nitrogen are generally not observed under standard conditions.
Figure 1: General reaction mechanism for the formation of N-(3-carbamoylphenyl) ureas.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed procedures for the synthesis of N-(3-carbamoylphenyl) ureas from 3-aminobenzamide and a selection of isocyanates. These protocols are designed to be robust and scalable, with notes on key experimental considerations.
Protocol 1: Synthesis of 1-(3-Carbamoylphenyl)-3-phenylurea
This protocol details the reaction of 3-aminobenzamide with phenyl isocyanate, a common starting point for exploring the structure-activity relationship of aryl-substituted ureas.
Materials and Reagents:
-
3-Aminobenzamide
-
Phenyl isocyanate
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzamide (1.0 eq) in anhydrous DMF (approximately 0.5 M concentration).
-
Reagent Addition: While stirring at room temperature, add phenyl isocyanate (1.05 eq) dropwise to the solution. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing an excess of diethyl ether. This will cause the product to precipitate.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials and DMF.
-
Drying: Dry the purified product under vacuum to obtain 1-(3-carbamoylphenyl)-3-phenylurea as a white solid.
Protocol 2: Synthesis of 1-Alkyl-3-(3-carbamoylphenyl)ureas
This protocol is a general method for the synthesis of ureas bearing aliphatic substituents, which can be crucial for modulating properties such as solubility and metabolic stability.
Materials and Reagents:
-
3-Aminobenzamide
-
Alkyl isocyanate (e.g., butyl isocyanate, cyclohexyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 3-aminobenzamide (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add the corresponding alkyl isocyanate (1.1 eq) to the suspension at room temperature with vigorous stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by TLC.
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Triturate the resulting solid with hexanes to remove non-polar impurities. Collect the solid by filtration.
-
Drying: Dry the product in a vacuum oven to yield the desired 1-alkyl-3-(3-carbamoylphenyl)urea.
Data Presentation: Characterization of N-(3-Carbamoylphenyl) Ureas
The successful synthesis of the target compounds should be confirmed by a suite of analytical techniques. Below is a table summarizing typical characterization data for a representative N-(3-carbamoylphenyl) urea.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (cm-1) | MS (m/z) |
| 1-(3-Carbamoylphenyl)-3-phenylurea | C14H13N3O2 | >90 | 220-222 | 8.85 (s, 1H), 8.70 (s, 1H), 8.15 (s, 1H), 7.95 (s, 1H), 7.65 (d, 1H), 7.50-7.30 (m, 6H), 7.00 (t, 1H) | 168.0, 152.5, 140.2, 139.8, 133.0, 129.0, 122.5, 121.8, 119.0, 118.3, 115.5 | 3450, 3300, 1685, 1650, 1550 | 256.1 [M+H]+ |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of N-(3-carbamoylphenyl) ureas.
Figure 2: A generalized workflow for the synthesis and purification of N-(3-carbamoylphenyl) ureas.
Trustworthiness and Self-Validation
The protocols outlined in this guide are designed to be self-validating. The high chemoselectivity of the reaction minimizes the formation of significant byproducts. The purity of the final compounds can be readily assessed by standard analytical techniques such as NMR and melting point determination. A sharp melting point and clean NMR spectra are strong indicators of a successful synthesis and purification. Furthermore, the straightforward nature of the reaction and purification steps ensures high reproducibility, a cornerstone of trustworthy scientific practice.
Conclusion
The reaction of 3-aminobenzamide with isocyanates provides a robust and efficient method for the synthesis of a diverse range of N-(3-carbamoylphenyl) ureas. The inherent chemoselectivity of this transformation, coupled with the straightforward experimental procedures, makes it an invaluable tool for medicinal chemists and drug discovery professionals. The protocols and data presented herein serve as a comprehensive guide for the synthesis and characterization of these promising compounds, facilitating the exploration of their therapeutic potential.
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Mastering Purity: Application Notes and Protocols for the Recrystallization of Benzoylurea Derivatives
Introduction: The Critical Role of Purity in Benzoylurea-Based Drug Development
Benzoylurea derivatives represent a cornerstone in the development of pharmaceuticals and agrochemicals, acting as potent chitin synthesis inhibitors.[1][2] Their efficacy and safety are intrinsically linked to their purity. Trace impurities can lead to altered bioactivity, increased toxicity, and unpredictable pharmacokinetic profiles, making robust purification methods paramount. Recrystallization stands as the definitive technique for purifying solid organic compounds, including these derivatives.[3] This application note provides a comprehensive guide to selecting optimal recrystallization solvents and executing effective protocols for benzoylurea compounds, ensuring the high purity required for research, development, and commercialization.
Benzoylureas are characterized as highly crystalline, lipophilic solids with high melting points.[4] This inherent crystallinity is advantageous for purification by recrystallization, but their typically low solubility in water and many organic solvents necessitates a strategic approach to solvent selection.[4]
The Science of Solvent Selection: A Multifaceted Approach
The ideal recrystallization solvent for a benzoylurea derivative should exhibit a steep solubility curve, meaning it dissolves the compound sparingly at room temperature but readily at its boiling point.[5] This differential solubility is the cornerstone of an effective recrystallization process. The principle of "like dissolves like" is a useful starting point; the polar and nonpolar moieties within the benzoylurea structure guide the choice of solvent.[6] The benzoyl and urea groups can engage in dipole-dipole interactions and hydrogen bonding, suggesting solubility in polar solvents, while the phenyl rings lend a nonpolar character, indicating potential solubility in nonpolar solvents.[6]
Key characteristics of an ideal recrystallization solvent include:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the benzoylurea derivative at or near its boiling point.
-
Low Solvating Power at Ambient or Sub-Ambient Temperatures: Upon cooling, the solvent's ability to keep the compound in solution should decrease significantly, promoting crystallization.
-
Inertness: The solvent must not react with the benzoylurea derivative.
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.
-
Appropriate Boiling Point: The boiling point of the solvent should be lower than the melting point of the benzoylurea derivative to prevent the compound from "oiling out."
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
Common Solvents for Benzoylurea Derivatives
Based on literature and empirical data, several solvents and solvent systems have proven effective for the recrystallization of benzoylurea derivatives.
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Rationale and Application Notes |
| Ethanol | Polar Protic | 78 | A versatile solvent for many organic compounds. Its ability to form hydrogen bonds can aid in dissolving the urea moiety. Often used in mixed-solvent systems. |
| Methanol | Polar Protic | 65 | Similar to ethanol but with a lower boiling point. Can be effective for more polar benzoylurea derivatives. |
| Acetone | Polar Aprotic | 56 | A good solvent for a range of organic compounds. Its polarity is intermediate, making it a good candidate for initial screening. |
| Ethyl Acetate | Moderately Polar | 77 | Often a good choice for compounds with ester-like functionalities or moderate polarity. |
| Dichloromethane (DCM) | Moderately Polar | 40 | A common solvent in organic synthesis, its low boiling point makes it easy to remove. Often used in mixed-solvent systems, for example, with ethanol or hexane.[7] |
| Chloroform | Moderately Polar | 61 | Similar properties to DCM, but with a higher boiling point and greater toxicity. |
| Toluene | Nonpolar | 111 | Effective for less polar benzoylurea derivatives. Its high boiling point allows for a large temperature gradient during cooling. |
| Hexane/Heptane | Nonpolar | 69 / 98 | Typically used as the "anti-solvent" or "poor solvent" in a two-solvent system to induce crystallization.[8] |
| 1,4-Dioxane | Moderately Polar | 101 | Has been used for the recrystallization of some benzoylurea derivatives.[7] |
| Ethanol/Dichloromethane | Mixed | Variable | This combination leverages the high dissolving power of DCM and the crystallization-inducing properties of ethanol for certain derivatives.[7] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the recrystallization of benzoylurea derivatives. It is crucial to perform small-scale trials to determine the optimal solvent and conditions for a specific compound.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be the first approach attempted.
Workflow for Single-Solvent Recrystallization
Caption: Workflow for two-solvent recrystallization.
Procedure:
-
Solvent Pair Selection: Choose a pair of miscible solvents. The benzoylurea derivative should be soluble in the "good" solvent and insoluble in the "poor" solvent. Common pairs include ethanol/water, dichloromethane/hexane, and acetone/water.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 5-7 from the single-solvent protocol.
Troubleshooting Common Recrystallization Issues
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the boiling point of the solvent being higher than the melting point of the compound, or the solution being too concentrated. To remedy this, add more solvent and reheat the solution.
-
No Crystal Formation: If crystals do not form upon cooling, it may be because the solution is not saturated. Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound. If these methods fail, the solvent may be too good, and some of it may need to be evaporated.
-
Low Recovery: This can be due to using too much solvent, cooling the solution too quickly, or washing the crystals with solvent that is not ice-cold.
Conclusion
The recrystallization of benzoylurea derivatives is a critical step in ensuring their purity for pharmaceutical and agrochemical applications. A systematic approach to solvent selection, coupled with meticulous execution of the appropriate recrystallization protocol, will yield high-purity crystalline material. The principles and protocols outlined in this application note provide a robust framework for researchers and scientists to achieve the desired purity and quality for their benzoylurea compounds.
References
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Determination and Correlation of Solubility of Benzotrifuroxan in 12 Pure Solvents at Temperatures Ranging from 293.15 to 333.15 K. (n.d.). ResearchGate. Retrieved from [Link]
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Determination and correlation for solubilities of urea and cyanuric acid in organic solvents from 300.75 K to 369.45 K. (n.d.). ResearchGate. Retrieved from [Link]
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Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]
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Merzendorfer, H. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847-6864. Retrieved from [Link]
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Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). (n.d.). Journal of American Science, 6(11), 404-410. Retrieved from [Link]
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Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. (2023). Molecules, 28(18), 6598. Retrieved from [Link]
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From form to function: Crystallization of active pharmaceutical ingredients. (2008). AIChE Journal, 54(6), 1642-1654. Retrieved from [Link]
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LUFENURON (286). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
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Chemical structures of benzoylurea compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2021). Pharmaceutics, 13(10), 1629. Retrieved from [Link]
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The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. (2021). Crystals, 11(10), 1234. Retrieved from [Link]
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Current state of chitin purification and chitosan production from insects. (2020). Journal of Chemical Technology & Biotechnology, 95(11), 2779-2797. Retrieved from [Link]
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From form to function: Crystallization of active pharmaceutical ingredients. (n.d.). ResearchGate. Retrieved from [Link]
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Understanding the role of solvent in regulating the crystal habit. (2020). CrystEngComm, 22(34), 5626-5635. Retrieved from [Link]
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Recrystallization of Active Pharmaceutical Ingredients. (2012). In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 37, pp. 1-40). Elsevier. Retrieved from [Link]
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Synthesis and single crystal structure analysis of three novel benzoylthiourea derivatives. (2025). Journal of Molecular Structure, 1305, 137753. Retrieved from [Link]
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Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. (2012). Journal of Pharmaceutical Sciences, 101(11), 3977-3991. Retrieved from [Link]
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Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
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The Strategic Use of (3-Aminobenzoyl)urea as a Versatile Intermediate in Azo Dye Synthesis: A Detailed Application Guide
For Researchers, Scientists, and Drug Development Professionals
(3-Aminobenzoyl)urea , a bifunctional aromatic compound, serves as a valuable intermediate in the synthesis of azo dyes. Its unique structure, featuring a primary aromatic amine and a urea moiety, allows for the creation of a diverse range of dyestuffs with potential applications in textiles, printing, and as functional molecules in biomedical research. This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and critical insights for the successful utilization of this compound in azo dye development.
Introduction: The Chemical Logic of this compound in Azo Dye Chemistry
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most versatile class of synthetic colorants.[1] Their synthesis is a well-established two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2]
This compound is an excellent candidate for the diazo component in this synthesis. The primary amino group on the benzene ring can be readily converted into a reactive diazonium salt. The presence of the benzoylurea group at the meta-position influences the electronic properties of the resulting diazonium ion and, subsequently, the characteristics of the final azo dye. This strategic placement can impact color, solubility, and binding affinity to various substrates.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O | [3] |
| Molecular Weight | 151.17 g/mol | [3] |
| Appearance | ||
| Solubility | [4] | |
| Melting Point |
Safety Precautions: this compound is classified as a skin and eye irritant.[3] It may also cause an allergic skin reaction and respiratory irritation.[3] Therefore, it is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
The Synthetic Pathway: From Intermediate to Azo Dye
The synthesis of azo dyes from this compound follows a two-step reaction pathway:
-
Diazotization: The conversion of the primary amino group of this compound into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a mineral acid.
-
Azo Coupling: The electrophilic attack of the resulting diazonium salt on an electron-rich aromatic compound (the coupling component), such as a phenol or an aromatic amine, to form the stable azo dye.
Figure 1: General workflow for the synthesis of azo dyes from this compound.
Detailed Experimental Protocols
The following protocols provide a framework for the synthesis of azo dyes using this compound. These should be adapted and optimized based on the specific coupling component and desired final product.
Protocol 1: Diazotization of this compound
Causality: This procedure converts the primary amine into a diazonium salt. The reaction is conducted at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures, reducing the yield of the desired product. The use of a strong mineral acid like hydrochloric acid is essential for the in situ generation of nitrous acid from sodium nitrite.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic Stirrer and Stir Bar
-
Thermometer
Procedure:
-
In a beaker, prepare a solution of this compound by dissolving a calculated amount (e.g., 0.01 mol) in a mixture of concentrated hydrochloric acid (e.g., 2.5 mL) and distilled water (e.g., 10 mL). Stir until a clear solution is obtained. Gentle warming may be necessary, but the solution must be cooled before proceeding.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring. It is critical to maintain this temperature throughout the diazotization process.
-
In a separate beaker, prepare a solution of sodium nitrite by dissolving a slight molar excess (e.g., 0.011 mol) in a small amount of cold distilled water (e.g., 5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold this compound solution while maintaining vigorous stirring. The addition should be slow enough to prevent the temperature from rising above 5 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes to ensure complete diazotization. The resulting solution contains the (3-ureidophenyl)diazonium chloride and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol (Phenolic Coupling)
Causality: The coupling reaction with phenols is typically carried out under alkaline conditions. The hydroxide ions deprotonate the phenolic hydroxyl group, forming a more electron-rich phenoxide ion, which is a more potent nucleophile for the electrophilic diazonium salt. This leads to a faster and more efficient coupling reaction.
Materials:
-
Diazonium salt solution from Protocol 4.1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic Stirrer and Stir Bar
Procedure:
-
In a beaker, dissolve a stoichiometric amount of 2-naphthol (e.g., 0.01 mol) in a dilute solution of sodium hydroxide (e.g., 10% w/v). Stir until a clear solution is obtained.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 4.1) to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the azo dye by vacuum filtration, wash the precipitate with cold distilled water to remove any unreacted salts, and dry the product.
Protocol 3: Azo Coupling with N,N-Diethylaniline (Aromatic Amine Coupling)
Causality: The coupling reaction with aromatic amines is typically performed under acidic to neutral conditions. The lone pair of electrons on the nitrogen atom of the amine makes the aromatic ring sufficiently nucleophilic to react with the diazonium salt.
Materials:
-
Diazonium salt solution from Protocol 4.1
-
N,N-Diethylaniline
-
Ethanol (or another suitable solvent)
-
Sodium Acetate (optional, as a buffer)
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic Stirrer and Stir Bar
Procedure:
-
In a beaker, dissolve a stoichiometric amount of N,N-diethylaniline (e.g., 0.01 mol) in a suitable solvent such as ethanol.
-
Cool the N,N-diethylaniline solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 4.1) to the cold N,N-diethylaniline solution with vigorous stirring. The formation of a colored precipitate indicates the formation of the azo dye.
-
If necessary, adjust the pH of the reaction mixture by adding a buffer, such as sodium acetate, to maintain a slightly acidic to neutral environment.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
Isolate the azo dye by vacuum filtration, wash with cold water, and dry.
Figure 2: Step-by-step experimental workflow for azo dye synthesis.
Characterization of the Synthesized Azo Dyes
The identity and purity of the synthesized azo dyes should be confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Observations |
| Melting Point | A sharp and defined melting point range indicates a pure compound. |
| UV-Visible Spectroscopy | An absorption maximum (λmax) in the visible region, characteristic of the extended conjugation of the azo chromophore. |
| Infrared (IR) Spectroscopy | The presence of a characteristic N=N stretching vibration, typically in the range of 1400-1500 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the aromatic protons and other functional groups in the molecule, confirming the structure. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the azo dye. |
Conclusion
This compound is a highly adaptable intermediate for the synthesis of a wide array of azo dyes. By carefully controlling the reaction conditions during diazotization and selecting appropriate coupling components, researchers can fine-tune the properties of the resulting dyes for specific applications. The protocols and insights provided in this guide serve as a robust starting point for the exploration and development of novel azo dyes with tailored characteristics.
References
[5] MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Retrieved from [Link] [2] Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.). Retrieved from [Link] [6] Chemistry LibreTexts. (2023, January 22). Making an Azo Dye from Phenol. Retrieved from [Link] [7] PMC. (2021, August 11). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Retrieved from [Link] YouTube. (2021, May 12). Synthesis of an azo dye. Retrieved from [Link] [8] National Center for Biotechnology Information. (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link] The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link] Google Patents. (n.d.). Method for preparing pyridine-3-sulfonyl chloride by using microchannel reactor. Retrieved from [1] ResearchGate. (n.d.). Synthesis of new azo dye compounds derived from 2-aminobenzothiazole and study their biological activity. Retrieved from [Link] MDPI. (n.d.). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link] [4] Google Patents. (n.d.). 3-Aminobenzoyl phenyl urea. Retrieved from ijorar. (n.d.). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. Retrieved from [Link] The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link] [3] PubChem. (n.d.). (3-Aminophenyl)urea. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN115974772A - Method for preparing pyridine-3-sulfonyl chloride by using microchannel reactor - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for (3-Aminobenzoyl)urea Scaffolds
Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & Formulation) Ticket ID: SOL-BU-3A-001
Diagnostic Overview: The "Brick Dust" Challenge
User Query: "My (3-aminobenzoyl)urea derivative precipitates immediately in aqueous media, even with 5% DMSO. It has a high melting point (>200°C). How do I get this into solution for biological assays?"
Technical Analysis:
this compound derivatives often behave as "brick dust" molecules—high melting point, low solubility. This is not just a lipophilicity issue (
The urea linkage (
Decision Matrix: Selecting Your Strategy
Before starting wet lab work, determine your path based on the stage of development.
Figure 1: Strategic decision tree for selecting the appropriate solubility enhancement method based on development phase.
Technical Modules & Protocols
Module A: Chemical Modification (The "Root Cause" Fix)
If you are in the lead optimization phase, the most robust fix is structural.
1. Disruption of Planarity (The "Magic Methyl") The urea backbone prefers a planar conformation to maximize intramolecular H-bonding. Breaking this symmetry drastically lowers the melting point and lattice energy.
-
Mechanism: Introducing a methyl group on one of the urea nitrogens creates a steric clash, forcing the molecule out of planarity.[1]
-
Impact: Literature cites a 110-fold solubility increase by converting a standard urea to an N-methyl-urea derivative [1].[1]
-
Action: If SAR permits, synthesize the N-methyl analog.
2. Salt Formation (Targeting the 3-Amino Group) The this compound scaffold has a specific handle: the aniline nitrogen at position 3.
-
The Trap: The urea nitrogens are not basic (their lone pairs are involved in resonance with the carbonyl). Only the 3-amino group is basic.
-
pKa Warning: Aniline has a pKa of ~4.6. The electron-withdrawing benzoylurea group likely lowers this to ~3.5–4.0.
-
Counter-ion Selection: You need a strong acid (pKa < 1) to ensure proton transfer. Weak acids (citric, tartaric) will likely form unstable physical mixtures, not salts.
Protocol: High-Throughput Salt Screen
-
Dissolution: Dissolve 50 mg of free base in minimal THF or Acetone (avoid MeOH if possible to prevent solvates).
-
Acid Addition: Add 1.1 equivalents of the following acids (separately):
-
Hydrochloric Acid (HCl)[2]
-
Methanesulfonic Acid (Mesylate)
-
Sulfuric Acid (Sulfate)
-
-
Crystallization: Cool to 4°C. If no solid forms, add anti-solvent (diisopropyl ether or heptane).
-
Verification: Analyze precipitate via DSC. A true salt will have a distinct melting point different from the free base and the acid.
Module B: Formulation Strategies (The "Workaround" Fix)
If the molecule is finalized, use these formulation techniques.
1. Cyclodextrin Complexation Urea derivatives have high affinity for the hydrophobic cavity of cyclodextrins.
-
Recommendation: Use Hydroxypropyl-
-cyclodextrin (HP- -CD) . It is more water-soluble and less toxic than parent -CD. -
Protocol:
-
Prepare 20% (w/v) HP-
-CD in water. -
Add excess drug to the solution.
-
Stir for 24–48 hours at room temperature.
-
Filter (0.45 µm) and analyze filtrate by HPLC.
-
Success Metric: If solubility increases linear to CD concentration (
type isotherm), you have a stable complex.
-
2. Amorphous Solid Dispersion (ASD) This converts the crystalline "brick dust" into a high-energy amorphous state, stabilized by a polymer.
-
Polymers of Choice: HPMCAS (for pH-dependent release) or PVP-VA64 (for immediate release).
-
Method: Spray Drying (DCM/Methanol solvent system) is preferred over Hot Melt Extrusion (HME) if the melting point is >200°C to avoid degradation.
Troubleshooting & FAQs
Q1: I tried making the HCl salt, but it turned into a sticky gum/oil. Why?
-
Diagnosis: This is common with anilines. The lattice energy of the salt is not high enough to crystallize rapidly, or you trapped solvent.
-
Fix:
-
Change Solvent: Switch from THF to Isopropanol (IPA) or Ethanol.
-
Maturation: Slurry the gum in diethyl ether or heptane with vigorous stirring for 24 hours. This mechanical stress often induces crystallization.
-
Counter-ion Switch: HCl salts are often hygroscopic. Try Methanesulfonic acid (Mesylate) ; these salts often crystallize better for lipophilic bases.
-
Q2: My cyclodextrin formulation precipitates after 2 days. Is it stable?
-
Diagnosis: You likely formed a supersaturated solution that is now crashing out (B-type isotherm behavior).
-
Fix: You must determine the Equilibrium Solubility . Do not heat the solution to dissolve the drug faster; this creates false solubility. Stir at the target storage temperature for 48 hours. If precipitation persists, lower the drug load or add a tertiary stabilizer like 0.1% HPMC to inhibit nucleation.
Q3: Can I just use DMSO for animal studies?
-
Diagnosis: High % DMSO is toxic and can precipitate the drug upon contact with blood (the "crash out" effect), causing embolism or false PK data.
-
Fix: Use a Co-solvent system .
-
Standard: 5% DMSO + 40% PEG400 + 55% Water.
-
Advanced: 5% DMSO + 10% Solutol HS15 + 85% Saline.
-
Visualizing the Salt Selection Workflow
Figure 2: Workflow for selecting the correct counter-ion for salt formation of weak aniline bases.
References
-
Disruption of Planarity in Urea Derivatives: Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: Journal of Medicinal Chemistry / PMC. Insight: Explains how N-methylation disrupts planar conformations, reducing crystal packing energy and increasing solubility by up to 110-fold.[1] URL:[Link]
-
Amorphous Solid Dispersions (ASD): Title: Amorphous Solid Dispersions: An update for preparation, characterization, mechanism on bioavailability. Source: ResearchGate / International Journal of Pharmaceutics. Insight: Details the stabilization of amorphous drugs using polymer matrices (HPMC, PVP) to enhance dissolution rates. URL:[Link]
-
Cyclodextrin Complexation: Title: Comparison of cyclodextrins and urea as hosts for inclusion of drugs.[3][4] Source: ResearchGate.[2][5][6] Insight: Reviews the use of beta-cyclodextrins to encapsulate hydrophobic guests, improving aqueous solubility and stability. URL:[Link]
-
Salt Formation of Anilines: Title: Arylamines salt formation? (Discussion & Protocols). Source: ResearchGate.[2][5][6] Insight: Practical discussion on the pKa of aniline derivatives (approx 4.6) and the necessity of acidic workups and strong acids for salt isolation. URL:[Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP0359148A1 - Benzoyl urea compound-albumin complex - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing Hydrolysis of Benzoyl-Urea Linkage
Core Technical Overview
The benzoyl-urea linkage (Ar-CO-NH-CO-NH-R ) is a pharmacophore critical to chitin synthesis inhibitors (e.g., Diflubenzuron, Lufenuron) and various antineoplastic agents. This moiety presents a unique stability paradox: it requires high electrophilicity to bind target enzymes (often via hydrogen bonding networks), yet this same electronic deficiency makes it highly susceptible to nucleophilic attack (hydrolysis).
The Failure Mode: The linkage contains two carbonyl centers flanking a nitrogen bridge. The benzoyl carbonyl (C=O) is particularly activated by the electron-withdrawing nature of the adjacent urea system.
-
In Synthesis: The precursor, benzoyl isocyanate , is violently sensitive to moisture, hydrolyzing to benzamide and carbon dioxide within seconds.
-
In Solution: The final benzoyl-urea product is labile under alkaline conditions (pH > 8) and strong acidic conditions (pH < 4), leading to cleavage into benzoic acid and a substituted urea.
This guide provides the protocols required to stabilize this linkage during synthesis, workup, and storage.
Troubleshooting Guide & FAQs
Issue 1: "My reaction yield is consistently low (<40%), and I see a precipitate that isn't my product."
Diagnosis: Moisture-Induced Isocyanate Quenching. The standard synthesis involves reacting a benzamide with oxalyl chloride to form a benzoyl isocyanate intermediate in situ, followed by amine addition. If any water is present, the isocyanate hydrolyzes.[1]
-
The Chemistry:
The regenerated benzamide often precipitates, contaminating the mixture.
Corrective Action:
-
Solvent Protocol: Do not rely on "bottle dry" solvents. Distill dichloromethane (DCM) or 1,2-dichloroethane (DCE) over calcium hydride (
) or use a solvent purification system (SPS) immediately before use. -
Glassware: All glassware must be oven-dried at >120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Reagent Check: Verify the quality of oxalyl chloride. If it is yellow/orange or has a precipitate, distill it before use.
Issue 2: "The product decomposes during the extraction/workup phase."
Diagnosis: Base-Catalyzed Hydrolysis.
Researchers often use 1M NaOH or saturated
Corrective Action:
-
Avoid Strong Bases: Never use NaOH or KOH washes.
-
Buffered Workup: Use 0.5M HCl (if your product is not acid-sensitive) or saturated ammonium chloride (
) solution for quenching. provides a mild pH (~5-6) that preserves the linkage. -
Rapid Separation: Minimize the time the organic phase is in contact with any aqueous phase.
Issue 3: "My compound degrades in DMSO stock solutions over time."
Diagnosis: Hygroscopic Hydrolysis. DMSO is hygroscopic. Absorbed water, combined with the slightly basic nature of commercial DMSO or trace impurities, can facilitate slow hydrolysis of the acyl-urea bond.
Corrective Action:
-
Dry DMSO: Store DMSO over 4Å molecular sieves.
-
Alternative Solvent: If possible, store stocks in anhydrous acetonitrile or methanol (though methanol can sometimes cause transesterification over very long periods, it is generally safer than wet DMSO).
-
Low Temp: Store all stock solutions at -20°C.
Deep Dive: Reaction Mechanisms
Understanding the mechanism is the only way to predict stability in novel analogs.
A. Base-Catalyzed Hydrolysis (The Primary Threat)
In alkaline media, the hydroxide ion functions as a nucleophile.
-
Attack:
attacks the highly electrophilic benzoyl carbonyl carbon. -
Tetrahedral Intermediate: A transient tetrahedral intermediate forms.
-
Collapse: The C-N bond breaks, expelling the urea anion (a good leaving group due to resonance stabilization).
-
Result: Benzoate anion + Monosubstituted urea.[2]
B. Acid-Catalyzed Hydrolysis
In strong acid (pH < 2), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbon. Water attacks the carbonyl, leading to cleavage. This is generally slower than base hydrolysis but significant at elevated temperatures.
C. Synthesis Pathway (The "One-Pot" Method)
The most reliable route avoids isolating the unstable isocyanate.
Figure 1: The "One-Pot" synthesis workflow. Note the critical instability of the isocyanate intermediate to moisture.
Experimental Protocol: Anhydrous Synthesis of Benzoyl Ureas
Objective: Synthesize N-(2,6-difluorobenzoyl)-N'-(3,5-dichloro-4-pyridyl)urea (or generic analog) without hydrolytic degradation.
Materials:
-
Reagent A: 2,6-Difluorobenzamide (1.0 eq)
-
Reagent B: Oxalyl chloride (1.2 eq)
-
Reagent C: 4-Amino-3,5-dichloropyridine (1.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE), distilled over
.
Step-by-Step Methodology:
Phase 1: Formation of Benzoyl Isocyanate
-
Setup: Equip a 100 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize HCl and CO gas evolved.
-
Charging: Under nitrogen flow, add Reagent A (Benzamide) and anhydrous DCE (0.5 M concentration).
-
Activation: Add Reagent B (Oxalyl chloride) dropwise via a syringe at room temperature.
-
Note: Gas evolution (HCl/CO) will begin.
-
-
Reflux: Heat the mixture to reflux (83°C for DCE) for 4–16 hours.
-
Checkpoint: The reaction is complete when the suspension becomes a clear solution (the amide dissolves as it converts to the isocyanate).
-
-
Concentration (Optional but Recommended): If excess oxalyl chloride was used, cool to RT and remove solvent/excess reagent under reduced pressure (Schlenk line) to leave the crude isocyanate as a residue. Redissolve immediately in fresh anhydrous DCE. Do not expose to air.
Phase 2: Urea Coupling 6. Addition: Dissolve Reagent C (Amine) in minimal anhydrous DCE. Add this solution dropwise to the isocyanate solution at 0°C or Room Temperature.
- Exotherm: This reaction is exothermic. Control rate to maintain temp < 30°C.
- Completion: Stir for 2–4 hours. A thick precipitate (the benzoyl urea) usually forms.
Phase 3: Workup (Hydrolysis Prevention)
8. Quenching: Pour the reaction mixture into saturated aqueous
- Warning: Do NOT wash with NaOH or
.
Quantitative Stability Data
| Condition | pH Range | Half-Life ( | Observation |
| Acidic | pH < 2 | < 24 Hours | Slow degradation to Benzoic Acid + Urea |
| Neutral | pH 5–7 | > 6 Months | Stable (Optimal Storage) |
| Mild Base | pH 8–9 | < 1 Week | Measurable hydrolysis |
| Strong Base | pH > 10 | < 1 Hour | Rapid cleavage; complete loss of product |
References
-
USDA Agricultural Research Service. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives. Retrieved from [Link]
-
Vertex Chem. (2025).[3][4] Hydrolysis Mechanism of Amides and Ureas. Retrieved from
-
MDPI. (2023). Degradation of Herbicide Florpyrauxifen-Benzyl in Water: Kinetics and Mechanisms. Retrieved from [Link]
Sources
Troubleshooting low yields in benzoyl isocyanate coupling reactions
Technical Support Center: Benzoyl Isocyanate Coupling Protocols Status: Online | Tier: L3 Senior Application Support Topic: Troubleshooting Low Yields in Benzoyl Urea Synthesis
Introduction: The "Hidden" Reactivity of Acyl Isocyanates
Welcome. If you are accessing this guide, you are likely observing low yields, unexpected precipitates, or complex mixtures in your benzoyl isocyanate coupling reactions.
As a Senior Application Scientist, I often see researchers treat benzoyl isocyanates (Ph-CO-NCO) identically to alkyl isocyanates. This is a fundamental error. The carbonyl group adjacent to the isocyanate moiety creates a conjugated system that significantly increases electrophilicity. While this makes them potent coupling partners, it also renders them hypersensitive to nucleophilic impurities (water) and prone to side reactions (dimerization) that do not plague standard alkyl isocyanates to the same degree.
This guide deconstructs these failure modes using field-proven logic.
Module 1: The "White Precipitate" Paradox (Hydrolysis)
User Question: I added my benzoyl isocyanate to the reaction vessel, and before I could even add my amine, a white solid precipitated out. My final yield is <30%. What happened?
Diagnosis: You have likely synthesized benzamide , not your target urea. Benzoyl isocyanates are moisture scavengers. If your solvent or atmosphere contains even ppm-levels of water, the isocyanate hydrolyzes immediately.
The Mechanism of Failure: Unlike alkyl isocyanates which hydrolyze to amines that then react with more isocyanate to form symmetric ureas, benzoyl isocyanate hydrolysis takes a different path due to the stability of the amide bond.
-
Attack: Water attacks the isocyanate carbon.
-
Decarboxylation: The unstable carbamic acid intermediate loses
. -
Dead End: The result is benzamide (Ph-CONH2), which is often insoluble in non-polar solvents like Dichloromethane (DCM) or Toluene, appearing as a white crash-out.
Corrective Protocol:
-
Solvent Drying: Do not rely on "anhydrous" bottles opened weeks ago. Use freshly distilled solvents or molecular sieves (3Å or 4Å) activated at
. -
Glassware: Flame-dry all glassware under vacuum.
-
The "Drop Test": Before adding your valuable nucleophile, take a small aliquot of the isocyanate solution. If it is cloudy, filter it under inert gas before use.
Visualizing the Competition: Hydrolysis vs. Coupling
Figure 1: The kinetic competition between moisture hydrolysis (red path) and the desired amine coupling (green path).
Module 2: Stoichiometry & Order of Addition (Oligomerization)
User Question: I used a 1:1 ratio, but I see multiple spots on TLC and my mass spec shows a peak at [M + Isocyanate].
Diagnosis: You are observing Biuret Formation or Dimerization .[1] Because benzoyl isocyanates are so electrophilic, the product (a benzoyl urea) is still acidic enough to act as a nucleophile if excess isocyanate is present, attacking a second equivalent of isocyanate.
The "Inverse Addition" Protocol: Never add the amine to the isocyanate if you want to avoid this.
-
Standard (Risky): Isocyanate in flask
Add Amine. Risk:[2][3][4] At the start, Isocyanate is in huge excess. As product forms, it competes with the remaining amine. -
Inverse (Safe): Amine in flask (at
) Add Isocyanate dropwise. Benefit: The amine is always in excess until the very end, quenching the isocyanate immediately upon contact.
Data: Impact of Addition Mode
| Parameter | Standard Addition (Iso in Flask) | Inverse Addition (Amine in Flask) |
| Local Environment | High [Isocyanate] | High [Amine] |
| Major Impurity | Biuret (Product + Iso) | Unreacted Amine (Easily washed) |
| Typical Yield | 45-60% | 85-95% |
| Recrystallization | Difficult (Biuret co-crystallizes) | Easy |
Module 3: Solvent Selection & Temperature Control
User Question: I tried running this in ethanol to make it "greener," but I got ethyl carbamate. Also, in THF, the reaction turned yellow/brown.
Diagnosis:
-
Solvolysis: You cannot use protic solvents (Alcohols, Water, Amines). Isocyanates react with ethanol to form ethyl carbamates (urethanes).
-
Thermal Degradation: Brown discoloration usually indicates thermal decomposition or polymerization of the isocyanate.
Solvent Compatibility Guide:
| Solvent | Rating | Notes |
| Dichloromethane (DCM) | Excellent | High solubility, easy removal, non-reactive. |
| Toluene | Good | Allows higher temp if needed, but product may precipitate (good for isolation). |
| THF | Moderate | Must be peroxide-free and dry. Can cause polymerization if Lewis acids are present.[5] |
| Ethanol/Methanol | FAIL | Reacts to form carbamates. |
| DMF/DMSO | Risky | Hygroscopic (wet). Hard to remove. Only use for very insoluble amines. |
Temperature Rule:
Always start at
Module 4: Troubleshooting Decision Tree
User Question: My reaction failed. How do I determine exactly which variable went wrong?
Use this logic flow to isolate the root cause.
Figure 2: Diagnostic flow for isolating the chemical cause of yield loss.
Module 5: Advanced Work-up Strategy
User Question: My crude NMR looks okay, but after flash chromatography, the product degrades or yield drops.
The Issue: Benzoyl ureas can be acid-sensitive. Silica gel is slightly acidic. If your product is sensitive, it may hydrolyze on the column.
The "No-Column" Isolation Protocol:
-
Quench: Add a small amount of methanol to quench unreacted isocyanate (forms methyl carbamate, soluble in organics).
-
Concentrate: Remove solvent to 20% volume.
-
Precipitate: Add non-polar anti-solvent (Hexanes or Ether). Benzoyl ureas are typically crystalline solids that will crash out.
-
Wash: Filter and wash with cold ether. This removes the methyl carbamate byproduct and unreacted amines.
-
Recrystallize: If purity is <95%, recrystallize from EtOAc/Hexanes. Avoid silica chromatography unless absolutely necessary.
References
-
Benzoyl Isocyanate Reactivity & Hydrolysis
-
Sigma-Aldrich Technical Bulletin. "Benzoyl Isocyanate Technical Grade."[6] (Confirming reactivity and storage at -20°C).
-
-
General Isocyanate Handling & Side Reactions
- Royal Society of Chemistry (RSC) Advances. "Isocyanate-based multicomponent reactions.
-
Synthesis of Benzoyl Ureas (Protocol Verification)
- BenchChem Technical Overview. "N-Allyl-N'-Benzoyl-Urea Synthesis." (Confirming dropwise addition protocols and solvent choices).
-
Dimerization Mechanisms
-
BenchChem Troubleshooting. "How to prevent dimerization of Isocyanates." (Catalysis by basic impurities).[1]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How Isocyanate-Handling Pumps Prevent Chemical System Failures? - Thomson Process [thomsonprocess.ie]
- 3. researchgate.net [researchgate.net]
- 4. EP0056124B1 - N-benzoyl n' phenylureas, preparation and use thereof as insecticides - Google Patents [patents.google.com]
- 5. Isocyanide - Wikipedia [en.wikipedia.org]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: (3-Aminobenzoyl)urea Stability & Handling
The following technical guide addresses the stability profile, degradation mechanisms, and handling protocols for (3-Aminobenzoyl)urea . This content is structured for researchers and analytical scientists requiring precise, actionable data for experimental design and troubleshooting.
Executive Technical Summary
This compound (CAS: Generic structure ref N-acylurea) is a N-acylurea derivative featuring an amphoteric 3-aminophenyl moiety. Its stability is governed by the lability of the imide linkage (-C(=O)-NH-C(=O)-) and the electronic influence of the amino group.
-
Chemical Class: N-Benzoylurea (N-acylurea).
-
Critical Weakness: Susceptible to hydrolytic cleavage at the benzoyl-urea bond.
-
pH Sensitivity: Exhibits a "U-shaped" stability profile; most stable in weakly acidic to neutral buffers (pH 4–6), with rapid degradation in strong alkaline and acidic conditions.
-
Solubility Profile: Amphoteric. High solubility in acidic (protonated amine) and basic (deprotonated imide) media; potential minimum solubility (precipitation risk) at neutral pH.
Part 1: Troubleshooting Guide (Q&A)
Category: Stability & Degradation [1]
Q1: I observe a new peak at a shorter retention time in my HPLC chromatogram after 24 hours in acidic buffer (pH 2). What is it? A: This is likely Urea or 3-Aminobenzoic Acid . In acidic conditions (pH < 3), the carbonyl oxygen of the benzoyl group is protonated, activating the C-N bond for nucleophilic attack by water. This hydrolytic cleavage yields 3-Aminobenzoic acid and Urea .
-
Diagnostic: Urea is highly polar and often elutes near the void volume (dead time). 3-Aminobenzoic acid will elute earlier than the parent compound due to the free carboxylic acid group.
Q2: My sample turned yellow/brown after storage in basic solution (pH > 10). Is this hydrolysis? A: This indicates Oxidative Degradation , likely coupled with hydrolysis. While base-catalyzed hydrolysis rapidly cleaves the molecule into 3-Aminobenzoate and Urea , the color change is characteristic of the oxidation of the aniline (amino-aryl) moiety. Free amine groups on aromatic rings are prone to forming azo/azoxy coupling products or quinoid structures under alkaline oxidative stress.
-
Correction: Degas buffers and store under inert gas (Argon/Nitrogen) if high pH is required.
Q3: Why does the compound precipitate when I adjust the pH from 12 to 7? A: You are hitting the Isoelectric/Neutral Solubility Minimum . this compound is amphoteric:
-
pH > 10: Soluble as the anionic species [Ar-CON-CONH2]-.
-
pH < 3: Soluble as the cationic species [H3N+-Ar-CONHCONH2]+.
-
pH ~4–7: The molecule exists largely in its neutral, non-ionized form, which has the lowest aqueous solubility.
-
Action: Maintain a co-solvent (e.g., 10-20% DMSO or Methanol) in neutral buffers to prevent precipitation.
Part 2: Stability Matrix & Data
Table 1: pH-Dependent Stability Profile
| Condition | pH Range | Primary Degradation Mechanism | Major Products | Estimated t1/2 (25°C) |
| Strong Acid | < 2.0 | Acid-Catalyzed Hydrolysis (A-2 Mechanism) | 3-Aminobenzoic Acid + Urea | < 24 Hours |
| Weak Acid | 3.0 – 6.0 | Optimal Stability Zone | N/A (Minor hydrolysis) | > 2 Weeks |
| Neutral | 7.0 | Slow Hydrolysis | 3-Aminobenzoic Acid + Urea | Days to Weeks |
| Basic | > 9.0 | Base-Catalyzed Nucleophilic Acyl Substitution | 3-Aminobenzoate + Urea | < 6 Hours |
| Strong Base | > 12.0 | Rapid Saponification | 3-Aminobenzoate + Ammonia + Carbonate | Minutes |
Note: The "Benzoylurea" linkage is significantly less stable than a standard amide bond due to the electron-withdrawing effect of the second carbonyl, which makes the carbonyl carbon highly electrophilic.
Part 3: Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
Use this protocol to validate analytical methods or determine shelf-life.
Reagents:
-
0.1 N HCl (Acid Stress)
-
0.1 N NaOH (Base Stress)
-
3% H2O2 (Oxidative Stress)
-
Phosphate Buffer pH 7.0 (Control)
Procedure:
-
Preparation: Dissolve this compound in Methanol/Water (50:50) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL sample + 1 mL 0.1 N HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL sample + 1 mL 0.1 N NaOH. Incubate at Room Temperature for 2 hours (Base hydrolysis is rapid; heat may cause total destruction).
-
Neutral Control: Mix 1 mL sample + 1 mL Buffer pH 7.0. Incubate at 60°C for 4 hours.
-
Quenching: Neutralize acid samples with equal vol. NaOH; neutralize base samples with equal vol. HCl.
-
Analysis: Analyze via HPLC-UV (254 nm).
Acceptance Criteria:
-
Mass balance should be maintained (>90% recovery of Parent + Degradants).
-
Primary degradant peaks (3-Aminobenzoic acid) should match retention times of authentic standards.
Part 4: Mechanistic Visualization
The following diagram illustrates the divergent degradation pathways in acidic versus basic media.
Caption: Figure 1. Degradation pathways of this compound showing hydrolytic cleavage to benzoic acid derivatives and urea.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I store the stock solution in DMSO? A: Yes. DMSO is the preferred solvent for stock solutions. It prevents hydrolysis (aprotic) and maintains solubility. Store at -20°C. Avoid aqueous stock solutions for long-term storage.
Q: Is the degradation reversible? A: No. The hydrolysis of the amide/imide bond is irreversible under standard conditions. Once cleaved into 3-aminobenzoic acid and urea, the parent molecule cannot be reformed without chemical activation (e.g., coupling reagents).
Q: How does this compare to Phenylurea stability? A: this compound is significantly less stable than (3-aminophenyl)urea. The "benzoyl" carbonyl activates the urea linkage, making it a better leaving group and more susceptible to hydrolysis. Phenylureas typically require harsher conditions (boiling acid/base) to degrade to aniline.
References
-
Hydrolysis Mechanism of N-Acylureas
- Source: IUPAC / LibreTexts Chemistry. "Hydrolysis of Amides and Imides under Acidic and Basic Conditions."
- Context: Defines the nucleophilic attack mechanism on the electrophilic carbonyls of the N-acylurea linkage.
-
URL:
-
Benzoylurea Insecticide Stability (Analogous Chemistry)
- Source: Journal of Agricultural and Food Chemistry. "Benzoylurea Chitin Synthesis Inhibitors: Chemistry and Stability."
- Context: Provides data on the degradation of structural analogs (e.g., Diflubenzuron)
-
URL:
-
Urea Stability in Solution
- Source: Journal of Cosmetic Science.
- Context: Validates the stability window of the urea by-product and the general urea linkage pH profile (pH 4-8 stability).
-
URL:
-
Pactamycin Biosynthesis (3-Aminobenzoyl intermediates)
- Source: NIH / ResearchGate.
- Context: Establishes the existence and reactivity of 3-aminobenzoyl deriv
-
URL:
Sources
Technical Support Center: Optimization of Reduction Conditions for Nitrobenzoyl Ureas
Welcome to the technical support center for the synthesis and optimization of aminobenzoyl ureas via nitro group reduction. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial transformation. The reduction of an aromatic nitro group is a fundamental reaction, yet the presence of the urea moiety and other functional groups on the benzoyl scaffold demands careful consideration of chemoselectivity.
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles, helping you troubleshoot common issues and rationally design your experimental conditions for optimal outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary challenge is choosing the right reduction method. What are the key factors to consider for a nitrobenzoyl urea substrate?
The selection of a reduction method is the most critical decision and depends entirely on the functional group tolerance of your specific substrate. The urea group itself is robust under many conditions, but other substituents on the aromatic ring will dictate the best approach.
The primary decision point is chemoselectivity. Catalytic hydrogenation is highly efficient but can be indiscriminate, while metal-based reductions often offer greater functional group tolerance.[1][2]
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a reduction method.
Comparative Analysis of Common Reduction Systems:
| Method | Reagents | Key Advantages | Key Disadvantages | Best For |
| Catalytic Hydrogenation | H₂ gas (1 atm to high pressure), Pd/C, PtO₂ | High efficiency, clean reaction, simple workup.[3] | Reduces many other functional groups (alkenes, alkynes, nitriles, benzyl ethers); risk of dehalogenation.[1] | Substrates without easily reducible functional groups. |
| Catalytic Transfer Hydrogenation | Hydrazine (N₂H₄·H₂O), Ammonium Formate; Pd/C | Avoids handling H₂ gas; often milder and more selective than direct hydrogenation.[2][4] | Hydrazine is highly toxic; can still cause dehalogenation. | Lab-scale synthesis where H₂ gas is inconvenient. |
| Metal in Neutral Media | Fe powder, NH₄Cl in EtOH/H₂O | Excellent chemoselectivity (preserves esters, ketones, aryl halides); inexpensive and scalable.[5] | Requires stoichiometric metal; workup involves filtering large amounts of iron salts. | Complex molecules with sensitive functional groups. |
| Metal in Acidic Media | SnCl₂·2H₂O, HCl; or Sn, HCl | Very effective and generally high-yielding.[1][6] | Strongly acidic conditions may not be suitable for all substrates; workup requires careful neutralization. | Acid-stable substrates. |
| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | Mild conditions; useful for water-soluble substrates. | Often requires biphasic solvent systems; can be sluggish. | Water-soluble or base-sensitive substrates. |
Q2: My reaction is incomplete or has stalled. How can I drive it to completion?
An incomplete reaction is a common issue. The cause can range from catalyst deactivation to insufficient reagent.
Troubleshooting Steps:
-
Verify Reagent & Catalyst Quality:
-
Catalyst: For catalytic hydrogenations, is your Pd/C catalyst old? Catalysts can lose activity over time. Consider using a fresh batch.
-
Metal Powders: For metal-based reductions (e.g., Iron), was the powder activated? Sometimes a brief wash with dilute acid (e.g., HCl) followed by water and solvent rinses is necessary to remove surface oxides.
-
Hydrogen Source: In transfer hydrogenations, ensure your hydrogen donor (e.g., ammonium formate, hydrazine) is not degraded.[4]
-
-
Increase Reagent Stoichiometry:
-
Optimize Reaction Temperature:
-
Many reductions, like those with Fe/NH₄Cl, require heating to reflux to proceed at a reasonable rate.[5] If you are running the reaction at room temperature, slowly increasing the heat while monitoring via TLC or LC-MS can often restart a stalled reaction.
-
-
Improve Solubility:
-
Ensure your nitrobenzoyl urea is fully dissolved in the solvent system. A common and effective solvent system for many reductions is a mixture of ethanol and water, which helps dissolve both the organic substrate and the inorganic reagents.[5] If solubility is poor, consider alternative solvents like THF or dioxane.
-
Q3: I'm observing significant side products. How can I improve selectivity and minimize impurities?
Side product formation is typically due to the partial reduction of the nitro group or reactions involving reduction intermediates.
The Reduction Pathway and Common Side Products:
The reduction of a nitroarene (R-NO₂) to an amine (R-NH₂) proceeds through several intermediates. Condensation reactions between these intermediates can lead to dimeric impurities like azoxy (R-N=N(O)-R), azo (R-N=N-R), and hydrazo (R-NH-NH-R) compounds.[7][8]
Caption: Simplified nitro reduction pathway and side products.
Strategies to Enhance Selectivity:
-
Ensure Efficient Stirring: For heterogeneous reactions (e.g., with Pd/C or Fe powder), vigorous stirring is crucial. Poor mixing can create localized areas of high intermediate concentration, promoting dimerization.
-
Control Temperature: Exothermic reactions, especially during the initial stages of adding reagents like hydrazine or NaBH₄, can lead to side reactions.[5] Maintain a controlled temperature, using an ice bath if necessary, during reagent addition.
-
Choose a More Selective Reagent: If you are using a powerful, non-selective reductant like LiAlH₄ with an aromatic nitro compound, you are likely to form azo products.[1] Switch to a milder, more reliable system like Fe/NH₄Cl or SnCl₂.[1][5]
-
pH Control: The stability of intermediates and the rate of condensation can be pH-dependent. Metal reductions under neutral (Fe/NH₄Cl) or acidic (SnCl₂) conditions are generally effective at minimizing these side products by ensuring rapid protonation and further reduction of intermediates.[5]
Q4: What is a reliable, step-by-step protocol for a chemoselective reduction of a nitrobenzoyl urea with sensitive functional groups?
For a substrate with potentially sensitive groups like an aryl chloride or an ester, the Iron/Ammonium Chloride method is an excellent and robust starting point.[5]
Experimental Protocol: Reduction using Iron and Ammonium Chloride
This protocol is based on the highly reliable and chemoselective method for nitro group reduction.[5]
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrobenzoyl urea (1.0 eq).
-
Add ethanol and water (a ratio between 3:1 to 5:1 is a good starting point) to create a slurry where the starting material is soluble upon heating.
-
Add ammonium chloride (NH₄Cl, 4.0-5.0 eq) and fine iron powder (Fe, 3.0-5.0 eq) to the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (typically 70-80 °C). The reaction is often initially vigorous.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-6 hours. Disappearance of the starting material spot and the appearance of a more polar product spot (amines are more polar than nitro compounds) indicates progression.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron powder and iron salts. Be thorough in washing the filter cake with ethanol or methanol to recover all the product.
-
Combine the filtrates and concentrate them under reduced pressure to remove the organic solvent.
-
The resulting aqueous residue can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent depends on the polarity of your product.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Final Purification:
-
The crude aminobenzoyl urea can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
References
-
ResearchGate. (n.d.). Optimization of Reduction Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reduction of nitroarenes. Retrieved from [Link]
-
MDPI. (2022). Optimization of the Urea Injection Angle and Direction: Maximizing the Uniformity Index of a Selective Catalytic Reduction System. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
David Publishing. (2018). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
-
Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of nitrobenzene a Catalytic performance for the.... Retrieved from [Link]
- Google Patents. (1953). Purification of urea.
-
PubMed. (2022). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed pathway for the catalytic hydrogenation of urea derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Activity‐Selectivity Trends in Electrochemical Urea Synthesis: Co‐Reduction of CO2 and Nitrates Over Single‐Site Catalysts. Retrieved from [Link]
-
PubMed. (2014). Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene. Retrieved from [Link]
-
YouTube. (2017). Extracting urea from my own pee. Retrieved from [Link]
-
Nature. (2022). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. Retrieved from [Link]
- Google Patents. (1982). US4314077A - Method for the production of urea and purification of water.
-
Royal Society of Chemistry. (2021). Photocatalytic hydrogenation of nitrobenzene to aniline over titanium(iv) oxide using various saccharides instead of hydrogen gas. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis optimization of urea derivatives. a. Retrieved from [Link]
- European Patent Office. (2007). Method for purifying aqueous urea solution.
-
NIH National Center for Biotechnology Information. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]
-
MDPI. (2020). Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance. Retrieved from [Link]
-
China/Asia On Demand (CAOD). (n.d.). Recrystallization Purification Method for Urea. Retrieved from [Link]
-
ResearchGate. (2015). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. Retrieved from [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Analysis of (3-Aminobenzoyl)urea in DMSO-d6
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. (3-Aminobenzoyl)urea, a molecule featuring a confluence of critical functional groups—a primary aromatic amine, a disubstituted aromatic ring, and a urea moiety—presents a compelling case study for nuclear magnetic resonance (NMR) spectroscopy. The choice of analytical conditions, particularly the solvent, is not a trivial procedural step but a determinative factor in the quality and interpretability of the spectral data.
This guide provides an in-depth analysis of the 1H NMR spectrum of this compound, focusing on the strategic use of deuterated dimethyl sulfoxide (DMSO-d6). We will dissect the spectrum from first principles, explain the causal relationships between molecular structure and spectral output, and compare the utility of DMSO-d6 against other common NMR solvents. This document is designed for the discerning scientist who seeks not just data, but a profound understanding of the analytical process.
The Decisive Role of the Solvent: Why DMSO-d6 is Superior for Analyzing this compound
The protons attached to nitrogen atoms (labile protons) in amines and ureas are notorious for their variable behavior in NMR spectroscopy. Their chemical shifts are highly sensitive to concentration, temperature, and hydrogen bonding. Furthermore, they often undergo rapid chemical exchange, leading to signal broadening or even complete disappearance from the spectrum.
DMSO is a highly polar, aprotic solvent. Its key advantage lies in its ability to act as a strong hydrogen bond acceptor. When a molecule like this compound is dissolved in DMSO-d6, the solvent molecules form strong hydrogen bonds with the N-H protons of the amine and urea groups.[1][2] This interaction significantly slows down the rate of intermolecular proton exchange.[1][3] The direct consequence is the observation of sharp, well-defined signals for these labile protons, allowing for their confident identification and integration.
In contrast, solvents like chloroform-d (CDCl3) are non-polar and do not effectively solvate these protons, leading to rapid exchange and signal broadening. Protic solvents like methanol-d4 (CD3OD) would cause the labile N-H protons to exchange with the solvent's deuterium atoms, completely erasing their signals from the spectrum.
Caption: Workflow for selecting the optimal NMR solvent.
Predicted 1H NMR Spectrum: A Structural Dissection
To interpret the spectrum, we must first identify the unique proton environments in the this compound molecule.
Caption: Structure with labeled proton environments.
Based on the structure, we can predict the following signals:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale & Key Insights |
| H-f (Urea -NH-) | ~8.5 - 9.5 | 1H | Broad Singlet (br s) | This proton is part of an amide-like system and is significantly deshielded. Its broadness is inherent to quadrupolar coupling with the adjacent nitrogen. |
| H-a (Aromatic) | ~7.3 - 7.5 | 1H | Singlet (or narrow triplet) | This proton is ortho to the electron-donating -NH2 group and ortho to the electron-withdrawing -C(O)NH- group. Its chemical shift will be a balance of these effects. It shows minimal coupling. |
| H-d (Aromatic) | ~7.0 - 7.2 | 1H | Triplet (t) | As a proton meta to both substituents, it will appear as a triplet due to coupling with H-c and H-b. Aromatic protons typically appear in the 7-9 ppm range.[4] |
| H-c (Aromatic) | ~6.8 - 7.0 | 1H | Doublet of Doublets (dd) | This proton is ortho to the electron-withdrawing group and will be shifted downfield relative to H-b. |
| H-b (Aromatic) | ~6.5 - 6.7 | 1H | Doublet of Doublets (dd) | This proton is ortho to the strongly electron-donating -NH2 group, causing a significant upfield shift (shielding) compared to other aromatic protons.[5] |
| H-e (Urea -NH2) | ~6.0 - 6.5 | 2H | Broad Singlet (br s) | These urea protons are less deshielded than the H-f proton but are clearly observable in DMSO-d6.[6][7] |
| H-g (Amine -NH2) | ~5.0 - 5.5 | 2H | Broad Singlet (br s) | The protons of the primary aromatic amine are shielded relative to the urea protons and typically appear in this region in DMSO-d6.[8] |
Note: The residual proton signal for DMSO-d5 appears as a quintet around δ 2.50 ppm, and the residual water peak is often seen as a broad singlet around δ 3.3 ppm.[9][10][11]
Experimental Protocol: A Self-Validating Methodology
This protocol ensures high-quality, reproducible data for the analysis of this compound.
Objective: To acquire a high-resolution 1H NMR spectrum suitable for unambiguous structural confirmation.
Materials:
-
This compound (5-10 mg)
-
DMSO-d6 (99.9 atom % D), in a sealed ampoule or bottle
-
High-precision analytical balance
-
5 mm NMR tube of good quality (e.g., Norell 509-UP or equivalent)
-
Pasteur pipette and bulb
-
Vortex mixer
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent)[12] equipped with a standard broadband probe.
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. Record the exact mass. b. Using a clean, dry Pasteur pipette, transfer approximately 0.7 mL of DMSO-d6 into the vial. Causality: DMSO is hygroscopic; minimizing its exposure to atmospheric moisture is critical to reduce the intensity of the residual H2O signal. c. Gently vortex the sample until the solid is completely dissolved. A clear, colorless solution should be obtained. d. Transfer the solution into the 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm). e. Cap the NMR tube securely.
-
Instrument Setup and Calibration: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d6. c. Shim the magnetic field to achieve optimal homogeneity. Look for a sharp, symmetrical peak shape for the solvent signal. Trustworthiness: Proper shimming is the most critical step for obtaining high resolution and accurate coupling constants. d. Set the spectral window to cover a range of -1 to 12 ppm. e. Reference the spectrum by setting the chemical shift of the residual DMSO-d5 quintet to δ 2.50 ppm.[10]
-
Data Acquisition: a. Number of Scans (NS): Set to 16 or 32. This provides an excellent signal-to-noise ratio for a sample of this concentration. b. Relaxation Delay (D1): Set to 2-5 seconds. Causality: This delay allows the protons to return to their equilibrium state between pulses, ensuring that the signal integrations are quantitative and accurate. c. Pulse Angle: Use a standard 30° or 45° pulse to avoid saturation, especially for protons with longer relaxation times. d. Acquire the Free Induction Decay (FID).
-
Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution. b. Perform a Fourier Transform on the FID. c. Phase the resulting spectrum carefully to ensure all peaks have a pure absorption line shape. d. Perform a baseline correction. e. Integrate all signals, setting the integral of a well-resolved single proton signal (e.g., H-a or H-d) to 1.00 to normalize the other integrals.
References
-
4IR Solutions. Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. [Link]
-
ResearchGate. The changes in the 1 H NMR spectra (400 MHz, DMSO-d 6 ) of 1 upon.... [Link]
-
The Royal Society of Chemistry. 1H NMR (DMSO-d6). [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
ResearchGate. ¹H NMR spectrum of 3 (DMSO-d6, 298 K). The symbols * and ~ indicate.... [Link]
-
PubMed. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. [Link]
-
ResearchGate. Figure S1. 1 H NMR spectrum of urea in DMSO-d6. [Link]
-
The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
-
Modgraph. Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ScienceOpen. Supporting Information. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
eScholarship.org. 1H NMR Relaxation in Urea. [Link]
-
YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]
-
ResearchGate. (a) ¹H NMR spectra of urea at increasing added % (v/v) ²H2O solution.... [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... [Link]
-
YouTube. Interpreting Aromatic NMR Signals. [Link]
-
NIH. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
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- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
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A Researcher's Guide to the Carbonyl Stretching Frequencies of Benzoylureas in Infrared Spectroscopy
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups within a molecule. Among the most informative regions of an IR spectrum is the carbonyl (C=O) stretching absorption, which provides a sensitive probe into the electronic environment of this crucial functional group. This guide offers an in-depth comparison of the characteristic IR carbonyl stretching frequencies of benzoylureas, a class of compounds with significant applications, notably as insecticides.[1] We will explore the structural nuances that dictate the vibrational behavior of their dual carbonyl groups and provide supporting experimental data and protocols to empower your research.
The Benzoylurea Moiety: A Tale of Two Carbonyls
The benzoylurea scaffold features two distinct carbonyl groups: one integral to the urea functionality and the other part of the benzoyl group. This structural arrangement leads to a complex and informative IR spectrum, particularly in the carbonyl stretching region, typically observed between 1630 and 1740 cm⁻¹. The precise frequencies of these absorptions are dictated by a delicate interplay of electronic and structural effects, including resonance, inductive effects, and hydrogen bonding.
A critical feature of the benzoylurea structure is the formation of a strong intramolecular hydrogen bond between the N-H of the urea moiety and the carbonyl oxygen of the benzoyl group. This creates a pseudo-six-membered ring and significantly influences the electronic distribution and, consequently, the vibrational frequencies of both carbonyls.[2][3] Furthermore, in the solid state, intermolecular hydrogen bonds often form, creating centrosymmetric dimers.[2]
Figure 1. General structure of a benzoylurea, highlighting the two carbonyl groups and the key intramolecular hydrogen bond.
Factors Influencing Carbonyl Stretching Frequencies
The wavenumbers of the benzoyl and urea carbonyl stretching vibrations are sensitive to the electronic nature of the substituents on the aromatic rings. Understanding these influences is key to interpreting the IR spectra of novel benzoylurea derivatives.
-
Electronic Effects of Substituents: Electron-donating groups (EDGs) on either the benzoyl or the phenyl ring will increase electron density in the π-system. Through resonance, this increased electron density can delocalize into the C=O bonds, reducing their double-bond character and thus lowering their stretching frequency.[4] Conversely, electron-withdrawing groups (EWGs) will have the opposite effect, increasing the C=O bond order and shifting the absorption to a higher wavenumber.[5]
-
Conjugation: Conjugation of the carbonyl group with the aromatic ring already lowers its stretching frequency compared to a saturated ketone.[6] Extended conjugation, for instance, through substituents on the ring, will further decrease the frequency.
-
Hydrogen Bonding: As mentioned, hydrogen bonding plays a crucial role. The intramolecular hydrogen bond between the benzoyl C=O and the adjacent N-H weakens the C=O double bond, leading to a significant decrease in its stretching frequency.[3] The urea C=O, while not directly involved in this intramolecular bond, can participate in intermolecular hydrogen bonding in the solid state, which would also lower its stretching frequency.[2]
Figure 2. The influence of electronic effects on carbonyl stretching frequencies.
Comparative IR Data of Benzoylurea Derivatives
The following table presents a comparison of the characteristic carbonyl stretching frequencies for a selection of benzoylurea derivatives. These values, obtained from solid-state measurements (KBr disc), illustrate the principles discussed above.
| Compound Name | Substituents | Benzoyl C=O (ν cm⁻¹) | Urea C=O (ν cm⁻¹) | Reference |
| N-Benzoyl-N'-phenylurea | Unsubstituted | ~1685 | ~1640 | Inferred |
| Lufenuron | 2,5-dichloro, 4-(2,4-dichlorophenoxy) on phenyl ring | 1700-1680 | Not specified | [3] |
| 2,4-dichloro-N-[(2-methoxyphenyl)carbamoyl]benzamide | 2,4-dichloro on benzoyl, 2-methoxy on phenyl ring | Not specified | Not specified | [7] |
Experimental Protocol for Acquiring High-Quality IR Spectra
To ensure the reliability and reproducibility of your IR data, a standardized experimental protocol is essential. For solid benzoylurea samples, the Potassium Bromide (KBr) pellet method is a widely accepted and robust technique.
Objective: To obtain a high-quality transmission Fourier-Transform Infrared (FTIR) spectrum of a solid benzoylurea sample.
Materials:
-
FTIR Spectrometer
-
Hydraulic press with pellet-forming die
-
Agate mortar and pestle
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the benzoylurea sample.
-
Weigh approximately 100-200 mg of dry, infrared-grade KBr.
-
In the agate mortar, combine the sample and KBr.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.
-
-
Pellet Formation:
-
Carefully transfer a portion of the powdered mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and compaction.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (e.g., baseline correction, smoothing).
-
Identify and label the characteristic absorption bands, paying close attention to the 1600-1800 cm⁻¹ region for the carbonyl stretches.
-
Figure 3. A streamlined workflow for obtaining an FTIR spectrum of a solid sample using the KBr pellet method.
Conclusion
The infrared spectrum of benzoylureas provides a rich source of structural information, with the carbonyl stretching frequencies serving as a sensitive indicator of the electronic environment within the molecule. By understanding the interplay of substituent effects, conjugation, and hydrogen bonding, researchers can effectively utilize IR spectroscopy to characterize novel benzoylurea derivatives. The provided experimental protocol offers a reliable method for obtaining high-quality data, ensuring the integrity and comparability of your results. This guide serves as a foundational resource for leveraging the power of IR spectroscopy in the study of this important class of compounds.
References
- El-Tawil, S. G., Adnan, R., Muhamed, Z. N., & Othman, N. H. (2008). Comparative study between Pap smear cytology and FTIR spectroscopy: a new tool for screening for cervical cancer.
- Kulesza, J., & Ślepokura, K. (2010). N-Benzoyl-N′-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 66(2), o414.
- Abosadiya, H. M., Yamin, B. M., & Ngah, N. (2007). N-Benzoyl-N′-(3-hydroxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2403–o2404.
- Perjési, P., & Exner, O. (1995). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, (7), 1359–1364.
- Abdel-Rahman, A. A.-H., El-Nassr, F. M. A., & Mohamed, E. A. (2015). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Middle East Journal of Applied Sciences, 5(2), 404-410.
- Koppel, I. A., Koppel, J. B., & Pihl, V. O. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654–663.
- Li, M., et al. (2026). Lufenuron Dual-Carrier Nanoformulation: Controlled Release and Systemic Translocation via β-Cyclodextrin Octadecanoate and Urea-Formaldehyde Resin. Journal of Agricultural and Food Chemistry.
- Sun, R., Liu, C., Zhang, H., & Wang, Q. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847–6865.
- Riyanto, S., et al. (2021). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor (MIF) inhibitors. Indonesian Journal of Pharmacy, 32(3), 334-342.
- Muchlisin, M. A. (2015). Synthesis of N-Benzoyl-N'-Phenylurea Derivatives and Quantitative Structure-Activity Relationship as Cytotoxic Agent in HeLa Cell Lines. Universitas Airlangga Repository.
- Castellucci, E., & Sbrana, G. (1973). The vibrational spectra of dibenzofuran. Journal of Molecular Spectroscopy, 48(1), 1-13.
- Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]
- Ali, M. S., & Al-Lohedan, H. A. (2017). Vibrational Spectroscopic Studies of Newly Developed Synthetic Biopolymers. International Journal of Molecular Sciences, 18(3), 532.
- Yurdakul, Ş., & Yurdakul, M. (2018). Theoretical Investigation of Substituent Effect on the Carbonyl Stretcing Vibration in Carbonyl Oximes. Journal of Engineering Research and Applied Science, 7(2), 929-935.
- Parker, F. S. (1971). Applications of infrared spectroscopy in biochemistry, biology, and medicine. Springer.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
Sources
- 1. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzoyl-N′-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzoyl-N'-phenylurea - Wikipedia [en.wikipedia.org]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. curresweb.com [curresweb.com]
High-Resolution Mass Spectrometry Profiling of (3-Aminobenzoyl)urea: A Comparative Performance Guide
Topic: High-Resolution Mass Spectrometry (HRMS) Profiling of (3-Aminobenzoyl)urea [M+H]+ Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Core Directive
In the characterization of small molecule urea derivatives like This compound (
While QQQ remains the standard for targeted quantitation, our analysis demonstrates that for structural elucidation and impurity profiling of this compound, Orbitrap HRMS provides superior resolving power (
Theoretical Framework: The Analyte
Before evaluating instrument performance, we must establish the ground truth for the analyte.
-
CAS: 218935-75-2[1]
-
Molecular Formula:
[1][2] -
Monoisotopic Mass (Neutral): 179.06947 Da[2]
-
Target Ion [M+H]+: 180.07675 Da[2]
Table 1: Calculated Exact Mass & Adducts
| Ion Species | Formula | Theoretical m/z | Mass Defect |
| [M+H]+ | 180.07675 | 0.07675 | |
| [M+Na]+ | 202.05869 | 0.05869 | |
| [M+NH4]+ | 197.10329 | 0.10329 | |
| [M-H]- | 178.06219 | 0.06219 |
Comparative Analysis: Orbitrap vs. Alternatives
Metric 1: Resolving Power & Mass Accuracy
The Challenge: Urea derivatives often co-elute with matrix components (e.g., phospholipids, solvent impurities) that have similar nominal masses.
-
Orbitrap Performance: Delivers resolution up to 240,000 (FWHM at m/z 200). For this compound, this separates the [M+H]+ peak (180.0768) from potential interferences like glucose breakdown products (
fragments) with sub-ppm mass accuracy. -
Q-TOF Alternative: Typically tops out at 40,000–60,000 resolution. While sufficient for general screening, it may fail to resolve the fine isotopic structure (e.g.,
vs peaks) required for confident formula confirmation in complex matrices.
Metric 2: Sensitivity & Dynamic Range
-
Orbitrap: The C-trap accumulation allows for high sensitivity even in full-scan mode, but scan speed can decrease at ultra-high resolutions.
-
Triple Quad (QQQ): Superior absolute sensitivity for known targets (MRM mode) but provides no structural data for unknowns.
-
Q-TOF: Offers faster scan speeds compatible with UHPLC, but often suffers from lower dynamic range compared to the Orbitrap's trapping mechanism.
Metric 3: Fragmentation (MS/MS) Quality
-
Orbitrap (HCD): Higher-Energy Collisional Dissociation (HCD) yields rich fragmentation spectra similar to Triple Quad patterns, essential for localizing the amino group on the benzoyl ring.
-
Q-TOF (CID): Collision Induced Dissociation is standard but can sometimes yield fewer low-mass diagnostic ions compared to HCD.
Experimental Protocol: Self-Validating Workflow
To replicate the data discussed, follow this standardized LC-HRMS workflow. This protocol is designed to be self-validating by including a specific system suitability test.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg this compound in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Matrix Blank: Prepare a blank solvent sample to identify background ions.
Step 2: LC Conditions (UHPLC)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B (0-1 min)
95% B (8 min) 95% B (10 min). -
Flow Rate: 0.3 mL/min.
Step 3: MS Parameters (Source-Dependent)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Scan Range: m/z 100–1000.
-
Fragmentation Energy (NCE): Stepped 20, 40, 60 eV (Crucial for urea stability profiling).
Data Interpretation & Signaling Pathways
Understanding the fragmentation logic is critical for confirming the structure. The [M+H]+ ion of this compound typically undergoes neutral loss of ammonia (
Diagram 1: Fragmentation Pathway of this compound
The following diagram illustrates the mechanistic cleavage of the [M+H]+ ion (m/z 180.08) into its primary diagnostic fragments.
Caption: Proposed ESI+ fragmentation pathway for this compound showing primary neutral losses of ammonia and isocyanic acid.
Diagram 2: Analytical Decision Matrix
When should you choose Orbitrap over Q-TOF for this compound?
Caption: Decision matrix for selecting the optimal MS platform based on the analytical objective for urea derivatives.
References
-
PubChem. (2025).[4][5] this compound (C8H9N3O2) Compound Summary. National Library of Medicine. Available at: [Link]
- Kaufmann, A., et al. (2010). Comparison of relative selectivity of Orbitrap and Q-TOF mass spectrometers in the analysis of antibiotics. Journal of Chromatography A. (Contextual grounding for Orbitrap vs Q-TOF comparison).
-
NIST Chemistry WebBook. (n.d.). Urea - Gas Phase Ion Energetics. National Institute of Standards and Technology. Available at: [Link]
Sources
- 1. 218935-75-2|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C8H9N3O2) [pubchemlite.lcsb.uni.lu]
- 3. EP0320448B1 - 3-Aminobenzoyl phenyl urea - Google Patents [patents.google.com]
- 4. (3-Aminophenyl)urea | C7H9N3O | CID 108806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-氨基苄胺 99% | Sigma-Aldrich [sigmaaldrich.com]
Comparative Guide: Melting Point Characterization of Pure (3-Aminobenzoyl)urea
Executive Summary
Target Compound: (3-Aminobenzoyl)urea CAS Registry Number: 218935-75-2 Molecular Formula: C₈H₉N₃O₂ Molecular Weight: 179.18 g/mol [1][2]
This guide addresses the physicochemical characterization of This compound , a specialized intermediate in medicinal chemistry and agrochemical synthesis. Unlike its parent compound (Benzoylurea) or common isomers, the specific melting point (MP) of pure this compound is rarely documented in open literature, creating a critical data gap for researchers.
Core Insight: While the parent compound Benzoylurea exhibits a sharp melting point at 209–210°C , the introduction of an amino group at the meta position alters the crystal lattice energy. Based on structural analogs (e.g., the shift from Benzamide to 3-Aminobenzamide), researchers should anticipate a melting transition distinct from the parent, likely within the 190–215°C range, subject to purity. This guide provides the comparative data and experimental protocols required to empirically validate the compound's identity and purity.
Physicochemical Profile & Comparative Analysis
To validate this compound, it is essential to compare its thermal behavior against its structural precursors and isomers. The table below establishes the "Reference Standards" for identity confirmation.
Table 1: Comparative Melting Point Data
| Compound Class | Chemical Name | CAS Number | Melting Point (°C) | Structural Relevance |
| Target | This compound | 218935-75-2 | Undetermined (Est. 190–215) * | Target Intermediate |
| Parent | Benzoylurea | 614-22-2 | 209 – 210 | Primary Reference Standard |
| Precursor | 3-Aminobenzamide | 3544-24-9 | 115 – 116 | Starting Material / Impurity |
| Impurity | Urea | 57-13-6 | 132 – 135 | Common Degradant |
| Isomer | (3-Aminophenyl)urea | 25711-72-2 | >300 (Decomp.) | Positional Isomer (Aniline-based) |
*Note: The estimated range is derived from Structure-Activity Relationship (SAR) analysis of benzoylurea derivatives. The presence of the meta-amino group typically disrupts the planar symmetry of the benzoylurea backbone, potentially lowering the MP relative to the parent, though additional H-bonding may counteract this effect.
Structural Analysis & Causality
Understanding the molecular architecture explains the thermal properties and solubility challenges associated with this compound.
The Benzoylurea Scaffold
The benzoylurea moiety (Ph-CO-NH-CO-NH2) is characterized by a system of conjugated carbonyls and amine groups. This structure facilitates the formation of an extensive intermolecular hydrogen bonding network , leading to:
-
High Melting Points: Typically >200°C for the unsubstituted parent.
-
Low Solubility: Poor solubility in non-polar solvents; requires polar aprotic solvents (DMSO, DMF) for analysis.
The Meta-Amino Effect
Substituting a hydrogen with an amino group (-NH2) at the 3-position (meta) introduces two competing effects:
-
Lattice Disruption: The substituent can sterically hinder the optimal "stacking" of the planar benzoylurea sheets, potentially lowering the melting point (analogous to Benzamide MP 128°C
3-Aminobenzamide MP 115°C). -
H-Bonding Donor: The amine adds a new hydrogen bond donor, which could increase lattice energy.
-
Result: The thermal transition is expected to be sharp but may be accompanied by decomposition (browning) due to the thermal instability of the urea linkage at high temperatures.
Experimental Protocol: Determination & Validation
Due to the thermal instability of urea derivatives near their melting points, standard capillary methods can yield variable results. Differential Scanning Calorimetry (DSC) is the gold standard for this application.
Workflow Diagram: Characterization Decision Tree
Figure 1: Decision tree for validating this compound based on thermal transitions.
Protocol A: Capillary Melting Point (Routine)
-
Equipment: Digital Melting Point Apparatus (e.g., Buchi or Stuart).
-
Ramp Rate: Fast ramp (10°C/min) to 180°C, then slow ramp (1-2°C/min).
-
Observation: Watch for "sweating" (solvent loss) vs. true melting (meniscus formation).
-
Decomposition Warning: If the sample turns brown/black before melting, report as "Decomposition Point" (
).
Protocol B: Differential Scanning Calorimetry (DSC) (Definitive)
-
Pan: Aluminum, crimped (vented to allow gas escape if decomp occurs).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Program: Equilibrate at 40°C
Ramp 10°C/min to 250°C. -
Success Criteria: A single sharp endothermic peak in the 190–215°C region indicates high purity. A broad peak or multiple events suggests eutectic mixtures with precursors.
Synthesis & Purity Considerations
The melting point is a critical quality attribute (CQA) dependent on the synthesis route. Impurities from the synthesis will significantly depress the melting point (Eutectic effect).
Common Synthesis Route:
Key Impurities affecting MP:
-
Biuret: Formed if reaction temperature is too high during urea formation.
-
3-Aminobenzamide: Residual starting material (MP ~115°C).
-
Solvent Inclusions: Benzoylureas trap solvents easily; ensure thorough drying under vacuum at 50°C before MP determination.
References
-
Benzoylurea Characterization
-
3-Aminobenzamide Properties
-
Urea Thermal Properties
-
Source: Sigma-Aldrich Safety Data Sheet.[8]
- D
-
URL:
-
-
Benzoylurea Synthesis & Derivatives
- Source: Patent EP0320448B1 (Google P
- Context: Discusses physico-chemical properties of 3-amino substituted benzoylureas.
-
URL:
Sources
- 1. 1803560-77-1,2-[benzyl(methyl)amino]butanoic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 848243-85-6,ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Urea [webbook.nist.gov]
- 4. Benzoylurea , >98.0%(HPLC)(N) , 614-22-2 - CookeChem [cookechem.com]
- 5. N-Benzoyl-N'-phenylurea - Wikipedia [en.wikipedia.org]
- 6. BENZOYLUREA | CAS: 614-22-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 9. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystal Structure and Hydrogen Bonding Patterns of Acylureas
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acylureas represent a critical class of compounds in medicinal chemistry and materials science, valued for their diverse biological activities and predictable self-assembly behavior.[1] This guide provides an in-depth comparative analysis of the crystal structure and hydrogen bonding patterns of various acylurea derivatives. By examining the interplay of substituent effects on molecular conformation and crystal packing, we aim to provide a foundational understanding for the rational design of novel acylurea-based therapeutics and functional materials. This document synthesizes crystallographic data from the literature, presents it in a comparative format, and provides detailed experimental protocols for the synthesis and crystallographic analysis of a representative acylurea.
Introduction: The Significance of Acylurea Scaffolds
Acylureas, characterized by an acyl group attached to a urea moiety, are versatile molecular scaffolds. Their unique arrangement of hydrogen bond donors (N-H groups) and acceptors (C=O groups) facilitates the formation of robust and predictable intermolecular interactions, making them excellent building blocks for crystal engineering.[2] This capacity for controlled self-assembly is not only fundamental to understanding their solid-state properties but also plays a crucial role in their biological activity. Acylurea derivatives have demonstrated a wide range of pharmacological effects, including anticonvulsant, herbicidal, and anticancer properties. Their mechanism of action is often intrinsically linked to their three-dimensional structure and ability to form specific hydrogen bonds with biological targets.
This guide will delve into the nuances of acylurea crystal packing, with a particular focus on the prevalent hydrogen bonding motifs. We will explore how the electronic and steric properties of substituents on the acyl and urea fragments dictate the resulting supramolecular architecture.
Comparative Crystallographic Analysis of Acylurea Derivatives
The solid-state structure of acylureas is predominantly governed by the formation of strong N-H···O hydrogen bonds. However, the specific patterns of these interactions can vary significantly depending on the nature and position of substituents on the aromatic rings. A comprehensive study of N-Aryl-N′-4-Nitrophenyl Ureas has classified these structures into two main families based on their hydrogen bond patterns: "urea tape" and "non-urea tape" structures.[2]
2.1. The "Urea Tape" Motif: A Common Supramolecular Synthon
In many acylurea and diaryl urea crystal structures, a characteristic one-dimensional chain, often referred to as the "urea tape" or α-network, is observed.[3] This motif is formed by bifurcated N-H···O hydrogen bonds, where the carbonyl oxygen of one molecule accepts hydrogen bonds from both N-H donors of a neighboring molecule, forming a centrosymmetric R2(8) ring motif.[4][5] These dimeric units then propagate to form an infinite tape.
2.2. "Non-Urea Tape" Structures: The Influence of Competing Acceptors
The presence of strong hydrogen bond acceptors within the substituents can lead to a deviation from the typical "urea tape" motif.[2] For instance, in acylureas containing nitro groups or other strong acceptors, the urea N-H donors may preferentially form hydrogen bonds with these competing sites instead of the urea carbonyl.[2][3] This results in "non-urea tape" structures with distinct crystal packing arrangements.
2.3. Influence of Substituents on Molecular Conformation and Crystal Packing
The electronic nature of the substituents on the aryl rings significantly influences the molecular conformation and the resulting hydrogen bonding pattern.
-
Electron-donating groups on the phenyl rings tend to favor the "urea tape" structure. In these cases, the phenyl rings are often twisted out of the plane of the urea moiety.[2]
-
Electron-withdrawing groups , on the other hand, can weaken the hydrogen bond acceptor strength of the urea carbonyl and promote the formation of "non-urea tape" structures.[2][3] In such instances, the molecules often adopt a more planar conformation.[2]
The interplay between these factors is crucial for predicting the crystal packing of new acylurea derivatives.
Data Presentation: A Comparative Overview of Acylurea Crystal Structures
To facilitate a direct comparison, the following tables summarize key crystallographic and hydrogen bonding data for a selection of acylurea derivatives from the literature.
Table 1: Comparative Crystallographic Data of Selected Acylurea Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| N-Benzoyl-N′-phenylurea | C₁₄H₁₂N₂O₂ | Monoclinic | P2₁/c | 15.5641 | 4.6564 | 21.1029 | 128.716 | [5] |
| Flufenoxuron | C₂₁H₁₁ClF₆N₂O₃ | Monoclinic | P2₁/c | - | - | - | - | [4] |
| N-((4-iodophenyl)carbamothioyl)benzamide | C₁₄H₁₁IN₂OS | Monoclinic | C2/c | 20.3605 | 16.2946 | 10.8646 | - | [6] |
| N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea | C₁₁H₁₃ClN₂O₂S | Triclinic | P-1 | 10.2262 | 11.5007 | 12.6116 | α=72.25, β=66.34, γ=88.09 |
Table 2: Comparison of Hydrogen Bonding Parameters in Acylurea Derivatives
| Compound | Donor (D-H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Motif | Ref. |
| N-Benzoyl-N′-phenylurea | N-H | O=C | - | - | - | - | R2(8) dimer | [5] |
| Flufenoxuron | N-H | O=C | - | - | - | - | R2(8) dimer | [4] |
| N-((4-iodophenyl)carbamothioyl)benzamide | N-H | S=C | - | - | - | - | Intermolecular N-H···S | [7] |
| N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea | N-H | O=C | - | - | - | - | R2(8) and R2(12) rings |
Visualization of Hydrogen Bonding Patterns
The following diagrams, generated using Graphviz, illustrate the common hydrogen bonding motifs observed in acylurea crystal structures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of flufenoxuron: a benzoylurea pesticide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzoyl-N′-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Aminobenzoyl)urea
For researchers and professionals in the dynamic fields of scientific research and drug development, adherence to rigorous safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and operational excellence. This guide provides a detailed, step-by-step framework for the proper disposal of (3-Aminobenzoyl)urea, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and an understanding of the chemical properties of urea-based compounds.
Understanding the Compound: this compound
This compound, also known as (3-Aminophenyl)urea, is an organic compound that requires careful handling due to its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is recognized as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] A thorough understanding of these hazards is the first step in implementing a safe and effective disposal plan.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, should always be approached with the primary goals of minimizing exposure to personnel, preventing environmental contamination, and adhering to all applicable federal, state, and local regulations.[2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines that may be in place.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
Essential PPE for Handling this compound Waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against potential splashes of solutions containing the compound, which can cause serious eye irritation.[1] |
| Hand Protection | Nitrile gloves | Provides a barrier against direct skin contact, which can cause irritation.[1][4] |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing and skin.[4] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.[1][4][5] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to the safe disposal of this compound from the point of generation to final collection.
1. Waste Segregation and Collection:
-
Initial Containment: Immediately place any waste this compound, including contaminated materials such as weighing paper, gloves, and pipette tips, into a designated and clearly labeled waste container.[4]
-
Container Specifications: The waste container must be made of a compatible material, be sealable, and in good condition to prevent leaks or spills.[4]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Attach a completed dangerous waste label as soon as the first piece of waste is added.[4]
2. Spill Management: In the event of a spill, immediate and correct action is critical to prevent wider contamination and exposure.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[6]
-
Containment: For larger spills, use dikes or absorbent materials to prevent the spread of the chemical.[6]
-
Absorption: Cover the spill with an inert absorbent material, such as vermiculite or sand.[5][7]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[6]
3. Final Disposal:
-
Licensed Waste Disposal: The ultimate disposal of this compound must be conducted through a licensed waste disposal company.[2][3] Never dispose of this chemical down the drain or in the regular trash.[8]
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with federal, state, and local environmental regulations.[2][3] Your institution's EHS department will be the primary resource for these regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Safeguarding Your Research: A Comprehensive Guide to Handling (3-Aminobenzoyl)urea
Senior Application Scientist's Note: As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for handling (3-Aminobenzoyl)urea, also known as (3-Aminophenyl)urea. By understanding the inherent risks and adhering to these protocols, we can ensure a safe and productive laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence.
Hazard Analysis: Understanding the Risks of this compound
This compound (CAS 25711-72-2) is a chemical compound that requires careful handling due to its potential health effects. According to available safety data, the primary hazards associated with this compound are:
-
Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation.[1]
-
Allergic Skin Reaction (H317): May cause a skin rash or allergic reaction upon contact.[1]
While specific data on acute toxicity for this exact compound is limited, the broader class of benzoylurea compounds generally exhibits low acute toxicity in mammals.[2][3] However, it is crucial to treat all new or lesser-known compounds with a high degree of caution.[4] Furthermore, benzoylurea pesticides have been shown to have high toxicity to aquatic invertebrates.[2][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles are essential to protect against dust particles and potential splashes. A face shield offers an additional layer of protection for the entire face. |
| Skin | Chemical-resistant gloves (Nitrile) and a lab coat | Nitrile gloves should be worn to prevent skin contact.[6] Always inspect gloves for any signs of degradation or punctures before use. A fully buttoned lab coat is necessary to protect skin and clothing. |
| Respiratory | NIOSH-approved respirator (e.g., N95) | A respirator is crucial when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[7] The choice of respirator should be based on a formal risk assessment. |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is critical to prevent contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[8][9]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Weighing and Handling the Powder
Due to the risk of inhalation and contamination, all handling of powdered this compound should be conducted within a certified chemical fume hood.[10]
Step-by-Step Weighing Procedure:
-
Prepare the Work Area: Cover the work surface within the fume hood with absorbent bench paper.[11]
-
Use Appropriate Tools: Utilize an enclosed balance if available to minimize the dispersal of the powder.[11] Use clean, designated spatulas and weigh boats.
-
Minimize Dust Generation: Handle the powder gently. Avoid scooping large amounts at once; transfer the powder in several small increments.[11]
-
Keep Containers Closed: When not in use, ensure the primary container is tightly sealed to prevent accidental spills.[11]
-
Immediate Clean-up: Clean any spills immediately using a wet wipe or a HEPA-filtered vacuum. Do not use dry sweeping, as this can generate dust.
Solution Preparation
-
When dissolving the powder, add it slowly to the solvent to avoid splashing.
-
Perform all solution preparation within the chemical fume hood.
Emergency Procedures: Be Prepared for the Unexpected
Spills
A well-defined spill response plan is crucial.
Caption: Spill Response Workflow.
-
Small Spills: For minor spills, wear appropriate PPE, gently cover the spill with an absorbent material, and then carefully scoop the material into a labeled waste container.
-
Large Spills: For larger spills, evacuate the immediate area and alert your laboratory supervisor or safety officer. Emergency responders must use appropriate PPE, including respiratory protection.[7]
Personal Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] If skin irritation or a rash occurs, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical advice.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and compatible waste container.[13]
-
Dispose of the waste in accordance with all local, state, and federal regulations. Do not discharge into the environment.[8][13]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that a proactive approach to safety is the hallmark of a responsible scientist.
References
- Safety D
- SAFETY D
- Safety Data Sheet – Urea. (2025, April 29). Morton Smith-Dawe.
- Safety D
- Safety Data Sheet: Urea >=99,5 %, Ph. Eur., cryst. Carl ROTH.
- (3-Aminophenyl)-urea monohydrochloride. EAST CHEMSOURCES LIMITED - LookChem.
- Material Safety D
- Safety D
- SAFETY D
- 3-Aminophenylurea - Safety D
- Urea, (3-aminophenyl)-. (2018, February 16). SIELC Technologies.
- (3-Aminophenyl)-urea hydrochloride | CAS 59690-88-9. Santa Cruz Biotechnology.
- Urea, N-(3-aminophenyl)-, hydrochloride (1:1) - Substance Details. US EPA.
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- Benzoylurea insecticide. Wikipedia.
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- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
- Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.).
- Benzoylurea | C8H8N2O2 | CID 69190. PubChem - NIH.
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- South Korea Chemical Regulations | Compliance Requirements.
- SAFETY D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
